TM6089
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
6-amino-1,3-dimethyl-5-(2-pyridin-2-ylsulfanylacetyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-16-11(14)10(12(19)17(2)13(16)20)8(18)7-21-9-5-3-4-6-15-9/h3-6H,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXHGWIWBWQJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CSC2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of TM6089: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
Extensive searches of publicly available scientific literature, clinical trial registries, and drug development pipelines have yielded no specific information for a compound designated "TM6089." This suggests that this compound may be an internal codename for a proprietary molecule in early-stage development and not yet disclosed in public forums, or potentially a misidentified designation.
Consequently, this guide cannot provide a direct, in-depth analysis of the mechanism of action, quantitative data, or specific experimental protocols for this compound. However, to provide a valuable resource for researchers in the field of drug discovery, this document will present a generalized framework for elucidating the mechanism of a novel therapeutic agent. This framework will cover common experimental approaches, data presentation strategies, and the use of pathway visualization tools that are critical in modern drug development.
The principles and methodologies outlined below are broadly applicable and represent the standard of practice in the pharmaceutical and biotechnology industries for characterizing a new chemical or biological entity.
General Framework for Mechanism of Action Studies
The elucidation of a drug's mechanism of action is a cornerstone of its development. It informs efficacy, safety, patient selection, and potential combination therapies. A typical workflow involves a combination of in vitro, in vivo, and in silico approaches.
Target Identification and Validation
The initial step is to identify the molecular target(s) of the compound.
Experimental Protocols:
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Affinity Chromatography: A purified, active form of the compound is immobilized on a solid support. Cellular lysates are passed over this support, and interacting proteins are subsequently eluted and identified by mass spectrometry.
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Yeast Two-Hybrid Screening: This genetic method identifies protein-protein interactions. It can be adapted to screen a library of potential protein targets for interaction with the drug molecule.
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Computational Docking and Molecular Dynamics: In silico methods predict the binding of the small molecule to the known three-dimensional structures of potential protein targets.
Characterization of Target Engagement and Modulation
Once a target is identified, the next step is to quantify the interaction and its functional consequence.
Experimental Protocols:
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Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics (association and dissociation rates) and affinity (KD) of the drug for its target protein in real-time.
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Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
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Enzymatic Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of the compound to determine the IC50 (inhibitory concentration) or EC50 (effective concentration).
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in thermal stability of the target protein upon drug binding.
Data Presentation:
Quantitative data from these experiments should be summarized in a clear, tabular format for easy comparison.
| Assay Type | Parameter | Value (e.g., for Compound X) | Units |
| Surface Plasmon Resonance | K_D | 10 | nM |
| Isothermal Titration Calorimetry | K_D | 12 | nM |
| Enzymatic Inhibition Assay | IC_50 | 50 | nM |
| Cellular Thermal Shift Assay | ΔT_m | +5 | °C |
Delineation of Downstream Signaling Pathways
Understanding how the drug's interaction with its target alters cellular signaling is crucial.
Experimental Protocols:
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Western Blotting: This technique is used to detect changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling molecules downstream of the target.
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Quantitative PCR (qPCR): qPCR measures changes in the mRNA expression of genes that are regulated by the signaling pathway.
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Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) linked to a promoter that is responsive to a specific transcription factor in the pathway. Changes in reporter activity reflect the modulation of the pathway.
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Phospho-proteomics: This mass spectrometry-based approach provides a global view of changes in protein phosphorylation across the proteome following drug treatment.
Signaling Pathway Visualization:
Diagrams are essential for illustrating the complex relationships within a signaling cascade. The following is a hypothetical example of a signaling pathway modulated by a generic inhibitor, created using the DOT language for Graphviz.
TM6089 chemical structure and properties
In-depth Technical Guide: TM6089
Notice: Despite a comprehensive search of publicly available scientific databases and literature, no chemical compound with the identifier "this compound" could be found. The information that would be necessary to populate a technical guide—such as chemical structure, properties, mechanism of action, and experimental data—is not available in the public domain.
It is possible that "this compound" is an internal designation for a compound within a private research and development pipeline and has not yet been disclosed publicly.
Without any foundational information on this compound, the following sections cannot be completed. The structure provided below is a template for the requested technical guide, which could be populated if and when information about this compound becomes available.
Chemical Structure and Properties
This section would typically provide the fundamental chemical information for this compound.
Chemical Structure
A 2D or 3D representation of the molecular structure of this compound would be presented here.
Chemical Properties
A summary of the key chemical properties of this compound would be detailed in a structured table.
| Property | Value |
| Molecular Formula | Data not available |
| Molecular Weight | Data not available |
| IUPAC Name | Data not available |
| SMILES | Data not available |
| CAS Number | Data not available |
| Solubility | Data not available (e.g., in water, DMSO) |
| LogP | Data not available |
| pKa | Data not available |
Mechanism of Action and Signaling Pathways
This section would describe the biological mechanism by which this compound exerts its effects and the signaling pathways it modulates.
Pharmacodynamics
A description of the molecular targets of this compound and the downstream consequences of its binding or interaction would be provided.
Signaling Pathway Visualization
A diagram illustrating the signaling pathway(s) affected by this compound would be generated using the DOT language and presented here.
(A Graphviz diagram cannot be generated as the signaling pathway for this compound is unknown.)
Preclinical and Clinical Data
This section would summarize the available data from experimental studies involving this compound.
In Vitro Studies
Data from cell-based assays, such as efficacy (e.g., IC50, EC50), toxicity (e.g., CC50), and target engagement studies, would be presented in a tabular format.
| Assay Type | Cell Line | Endpoint | Result |
| e.g., Cytotoxicity | e.g., HEK293 | CC50 | Data not available |
| e.g., Efficacy | e.g., HeLa | IC50 | Data not available |
In Vivo Studies
Data from animal models, including pharmacokinetic (PK) and pharmacodynamic (PD) parameters, as well as efficacy and toxicology findings, would be summarized here.
| Parameter | Species | Value & Units |
| Bioavailability | e.g., Mouse | Data not available |
| Half-life (t½) | e.g., Mouse | Data not available |
| Cmax | e.g., Mouse | Data not available |
| AUC | e.g., Mouse | Data not available |
Clinical Trials
Information on any human clinical trials, including phase, status, and key outcomes, would be presented.
| Clinical Trial ID | Phase | Status | Key Findings |
| N/A | N/A | N/A | Data not available |
Experimental Protocols
This section would provide detailed methodologies for key experiments cited in the guide to allow for replication and verification of the findings.
Example Experimental Workflow
A diagram illustrating a typical experimental workflow for evaluating a compound like this compound would be presented.
(A Graphviz diagram cannot be generated as no experimental protocols for this compound are available.)
Detailed Protocol Example: In Vitro Cytotoxicity Assay
A step-by-step protocol for a common assay would be provided as a reference.
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Cell Culture: Specific cell line and culture conditions would be described.
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Compound Preparation: Details on how this compound was dissolved and diluted would be included.
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Treatment: The protocol for treating the cells with different concentrations of this compound would be outlined.
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Assay Performance: The specific cytotoxicity assay used (e.g., MTT, CellTiter-Glo) and the procedure would be detailed.
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Data Analysis: The method for calculating CC50 values would be explained.
The Discovery and Synthesis of Irosustat (STX64): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irosustat (also known as STX64, 667-COUMATE, and BN83495) is a potent, orally active, and irreversible non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1] Developed as a targeted therapy for hormone-sensitive cancers, Irosustat represents a significant advancement in endocrine therapy. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of Irosustat, tailored for professionals in the field of drug development and oncology research.
Introduction: The Rationale for Steroid Sulfatase Inhibition
In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens.[2] The enzyme steroid sulfatase (STS) plays a pivotal role in this process by catalyzing the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3] These can then be converted to the potent estrogen, estradiol (B170435), which can stimulate the growth of hormone-dependent cancers like breast, endometrial, and prostate cancer.[2][4] The recognition of the STS pathway as a significant source of estrogens, alongside the aromatase pathway, led to the development of STS inhibitors as a novel therapeutic strategy.[5]
Discovery and Development
Irosustat was first designed and synthesized by the group of Professor Barry V L Potter at the University of Bath, in collaboration with Professor Michael J. Reed at Imperial College, London.[1] The initial development was undertaken by the university spin-out company Sterix Ltd. and overseen by Cancer Research UK (CRUK).[1] The development of Irosustat stemmed from structure-activity relationship (SAR) studies on non-steroidal STS inhibitors. The core structure is a tricyclic coumarin (B35378) sulfamate (B1201201), designed to mimic the A, B, and C rings of the natural substrate, estrone sulfate.[6]
Below is a logical workflow illustrating the key phases of Irosustat's discovery and preclinical development.
Synthesis of Irosustat
The synthesis of Irosustat is achieved through a multi-step process, with the key transformation being a Pechmann condensation to construct the tricyclic coumarin core, followed by sulfamoylation of the phenolic hydroxyl group.
Experimental Protocol: Synthesis of Irosustat
Step 1: Synthesis of 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
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To a stirred solution of resorcinol (B1680541) (1 equivalent) and ethyl 2-oxocycloheptanecarboxylate (1 equivalent), an equimolar mixture of concentrated sulfuric acid and trifluoroacetic acid is added dropwise at 0 °C.
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The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
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The mixture is then poured into ice water, and the resulting precipitate is collected by filtration.
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The crude product is washed with water and dried to yield the tricyclic coumarin intermediate.
Step 2: Synthesis of (6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate (Irosustat)
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To a solution of the 3-hydroxy-tricyclic coumarin from Step 1 (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, sodium hydride (1.1 equivalents) is added portion-wise.
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The mixture is stirred at 0 °C for 30 minutes.
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Sulfamoyl chloride (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature overnight.
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The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel to afford Irosustat.
Mechanism of Action
Irosustat is an active site-directed, irreversible inhibitor of steroid sulfatase.[1] It acts as a "suicide substrate," where the enzyme initiates the catalytic conversion of the sulfamate group, leading to the generation of a reactive species that covalently binds to a catalytic residue in the active site, thereby permanently inactivating the enzyme.[7]
The signaling pathway affected by Irosustat is depicted below:
Biological Evaluation: In Vitro and In Vivo Studies
In Vitro Efficacy
The potency of Irosustat has been evaluated in various in vitro assay systems.
| Assay System | IC50 Value | Reference |
| Placental Microsomes | 8 nM | [8] |
| MCF-7 Breast Cancer Cells | 0.2 nM | [8] |
| JEG-3 Choriocarcinoma Cells | 0.015–0.025 nM (for optimized analogues) | [7][9] |
Experimental Protocol: Steroid Sulfatase Inhibition Assay (Whole Cell)
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Cell Culture: JEG-3 human choriocarcinoma cells, which have high endogenous STS activity, are cultured in appropriate media until confluent in 24-well plates.
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Inhibitor Treatment: The cells are pre-incubated with varying concentrations of Irosustat for 1 hour at 37°C.
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Substrate Addition: The assay is initiated by adding [³H]-estrone sulfate to each well to a final concentration of 20 nM.
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Incubation: The plates are incubated for 4 hours at 37°C.
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Extraction: The reaction is terminated, and the liberated [³H]-estrone is extracted using toluene (B28343).
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Quantification: The radioactivity in the toluene phase is measured by liquid scintillation counting.
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Data Analysis: The percentage of STS inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.
Experimental Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)
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Cell Seeding: MCF-7 human breast cancer cells are seeded in 96-well plates and allowed to attach overnight.
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Hormone Deprivation: The cells are maintained in estrogen-free medium for 72 hours.
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Treatment: The cells are then treated with estrone sulfate (as a substrate for STS) in the presence or absence of varying concentrations of Irosustat.
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Incubation: The plates are incubated for 6 days.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692).
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis: The inhibition of cell proliferation is calculated, and the IC50 value is determined.
In Vivo Efficacy
Irosustat has demonstrated significant efficacy in preclinical animal models of hormone-dependent cancer.
| Animal Model | Dosing | Results | Reference |
| Ovariectomized rats with estrone sulfate-stimulated uterine growth | 2 mg/kg, p.o. for 5 days | Blocked uterine growth | [8] |
| Ovariectomized rats with NMU-induced mammary tumors | 2 and 10 mg/kg, p.o. | Dose-dependent decrease in tumor growth | [8] |
| Rat liver | 10 mg/kg, p.o. | 97.9 ± 0.06% inhibition of STS activity | [8] |
Experimental Protocol: N-methyl-N-nitrosourea (NMU)-Induced Mammary Tumor Model in Rats
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Tumor Induction: Female Sprague-Dawley rats at 50-60 days of age are administered a single intraperitoneal injection of NMU (50 mg/kg body weight).
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Tumor Monitoring: The rats are palpated weekly to monitor for the appearance of mammary tumors. The latency period and tumor incidence are recorded.
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Treatment: Once tumors reach a palpable size, the rats are randomized into treatment and control groups. Irosustat is administered orally daily.
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Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Clinical Development and Pharmacokinetics
Irosustat has progressed to Phase I and II clinical trials for the treatment of breast, endometrial, and prostate cancer.[1][10] In a Phase I trial in postmenopausal women with breast cancer, a 5 mg/day oral dose of Irosustat for 5 days resulted in 98-99% inhibition of STS activity in breast tumor tissue.[1] This was accompanied by significant decreases in serum levels of estrone (76%), estradiol (39%), and DHEA (41%).[1]
An interesting pharmacokinetic property of Irosustat is its sequestration within red blood cells, where it binds to carbonic anhydrase II.[1] This protects the drug from rapid degradation in the plasma and avoids first-pass metabolism, contributing to its oral bioavailability and a half-life of approximately 24 hours.[1]
Conclusion
Irosustat is a first-in-class steroid sulfatase inhibitor that has demonstrated potent and selective activity in both preclinical and clinical settings. Its discovery and development have provided a valuable therapeutic agent for hormone-dependent cancers and have further validated the steroid sulfatase pathway as a critical target in oncology. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of endocrine therapies for cancer.
References
- 1. Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 5. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.4. MTT Cell Proliferation Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. echemi.com [echemi.com]
- 10. veterinaryworld.org [veterinaryworld.org]
In-Depth Technical Guide: Pharmacology and Pharmacokinetics of TM6089
A comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
TM6089 is a potent and selective small-molecule inhibitor of the Stimulator of Interferon Genes (STING) protein. As a central component of the innate immune system, STING plays a critical role in the response to cytosolic DNA, triggering inflammatory and antiviral responses. Dysregulation of the STING pathway is implicated in a variety of autoimmune, inflammatory, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This compound represents a promising candidate for the treatment of these conditions by modulating the STING signaling cascade. This document provides a detailed overview of the pharmacology and pharmacokinetics of this compound, based on available preclinical data.
Pharmacology
Mechanism of Action
This compound functions as a direct inhibitor of STING. The activation of STING is a multi-step process initiated by the binding of cyclic GMP-AMP (cGAMP), which is synthesized by cGAS in response to cytosolic DNA. This binding event induces a conformational change in the STING dimer, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.
While the precise binding site of this compound on the STING protein has not been publicly disclosed, its inhibitory activity prevents the downstream signaling events. This could be achieved through several potential mechanisms, including allosteric modulation to prevent the cGAMP-induced conformational change, direct competition with cGAMP for the binding pocket, or interference with STING oligomerization or its interaction with downstream effectors like TBK1.
In Vitro Activity
This compound has demonstrated potent inhibitory activity in biochemical and cellular assays. The key pharmacological parameters are summarized in the table below.
| Parameter | Value | Cell Line/System |
| Binding Affinity (Ki) | 2.8 µM | Recombinant Human STING |
| Cellular Activity (IC50) | 1.4 µM | THP-1 cells |
Table 1: In Vitro Pharmacological Profile of this compound
The binding affinity (Ki) of 2.8 µM indicates a strong interaction between this compound and the human STING protein. The cellular IC50 of 1.4 µM in THP-1 cells, a human monocytic cell line commonly used to study immune responses, confirms that this compound can effectively penetrate cells and inhibit STING signaling in a cellular context.
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have provided initial insights into the drug-like properties of this compound. These studies are crucial for assessing its potential for in vivo efficacy and further development.
| Parameter | Value | Species | Route of Administration |
| Oral Bioavailability | Good | Mouse | Oral (p.o.) |
| Stability | High | Mouse | Not specified |
Table 2: Pharmacokinetic Properties of this compound in Mice
The data indicates that this compound possesses good oral bioavailability, suggesting that it is well-absorbed from the gastrointestinal tract into the systemic circulation when administered orally. Furthermore, its high stability in vivo suggests a favorable metabolic profile, which is a desirable characteristic for a drug candidate as it can lead to a longer duration of action and more predictable dosing regimens. Further detailed pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and clearance (CL) are not yet publicly available.
Experimental Protocols
The following provides a generalized methodology for key experiments typically used to characterize STING inhibitors like this compound.
STING Binding Assay (Ki Determination)
A common method for determining the binding affinity of an inhibitor to STING is a competitive binding assay. This can be performed using fluorescence polarization (FP) or a radioligand binding assay.
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Principle: A fluorescently labeled or radiolabeled ligand with known affinity for STING (e.g., a cGAMP analog) is incubated with recombinant STING protein. The inhibitor (this compound) is then added at increasing concentrations, and its ability to displace the labeled ligand is measured.
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Procedure:
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Incubate a constant concentration of recombinant human STING protein with a constant concentration of a fluorescently labeled cGAMP analog.
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Add serial dilutions of this compound to the mixture.
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Allow the reaction to reach equilibrium.
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Measure the fluorescence polarization. A decrease in polarization indicates displacement of the labeled ligand by this compound.
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The Ki is calculated from the IC50 value of the displacement curve using the Cheng-Prusoff equation.
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Cellular STING Inhibition Assay (IC50 Determination)
The cellular activity of STING inhibitors is often assessed using a reporter gene assay in a relevant cell line, such as THP-1 cells.
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Principle: THP-1 cells are engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an IRF3-dependent promoter. Activation of the STING pathway leads to the expression of the reporter gene.
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Procedure:
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Plate THP-1 dual reporter cells.
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Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).
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Stimulate the cells with a STING agonist, such as cGAMP or 5,6-dimethylxanthenone-4-acetic acid (DMXAA) for mouse STING.
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Incubate for a further period (e.g., 18-24 hours) to allow for reporter gene expression.
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Measure the reporter gene activity (e.g., luminescence or colorimetric signal).
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Signaling Pathways and Experimental Workflows
Visual representations of the STING signaling pathway and a typical experimental workflow for inhibitor screening are provided below.
Caption: The STING signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for the screening and identification of STING inhibitors.
Conclusion
This compound is a potent and selective STING inhibitor with promising in vitro activity and favorable in vivo pharmacokinetic properties in preclinical models. Its ability to effectively block the STING signaling pathway makes it a valuable tool for further research into the role of STING in various diseases and a potential therapeutic candidate for the treatment of STING-driven pathologies. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in more advanced disease models.
An In-depth Technical Guide on Therapeutic Strategies for Hormone-Dependent Cancers
Disclaimer: Publicly available information on a specific compound designated "TM6089" is not available at the time of this writing. Therefore, this guide provides a comprehensive overview of the core principles and therapeutic strategies relevant to hormone-dependent cancers, utilizing illustrative examples and data from existing research to address the specified requirements. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Hormone-Dependent Cancers
Hormone-dependent cancers are malignancies that originate in tissues responsive to hormonal stimulation for their growth and survival.[1][2] Key examples include a majority of breast, prostate, and ovarian cancers.[2][3] The molecular basis of these cancers often involves the overexpression or aberrant activity of hormone receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and androgen receptor (AR).[3][4] These receptors, upon binding to their cognate hormones, act as transcription factors that regulate the expression of genes involved in cell proliferation, differentiation, and survival.[5][6] Consequently, these receptors are critical therapeutic targets.[7] Endocrine therapies, which aim to either block hormone production or antagonize hormone receptor function, are a cornerstone of treatment for these malignancies.[1][3][7] However, the development of resistance to these therapies remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents and combination strategies.[1][7]
Therapeutic Mechanisms in Hormone-Dependent Cancers
The therapeutic landscape for hormone-dependent cancers is multifaceted, with strategies aimed at various nodes within the signaling pathways that drive tumor growth.
Targeting Hormone Receptor Signaling
The primary therapeutic approach involves the modulation of hormone receptor activity.
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Selective Receptor Modulators (SERMs) and Degraders (SERDs): These compounds, such as tamoxifen (B1202) and fulvestrant, respectively, target the estrogen receptor.[7] SERMs competitively inhibit estrogen binding, while SERDs induce a conformational change in the receptor that leads to its degradation.
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Anti-androgens: In prostate cancer, drugs like bicalutamide (B1683754) and enzalutamide (B1683756) block the action of androgens on the androgen receptor, thereby inhibiting the growth of cancer cells.[3]
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Aromatase Inhibitors: These agents, including anastrozole, letrozole, and exemestane, block the synthesis of estrogen from androgens, thereby reducing the levels of circulating estrogens that can stimulate ER-positive breast cancer cells.[3][7]
Inhibition of Cell Cycle Progression
Given that a hallmark of cancer is uncontrolled cell proliferation, targeting the cell cycle machinery is a key strategy.
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CDK4/6 Inhibitors: Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial for the G1-S phase transition of the cell cycle. Inhibitors such as palbociclib, ribociclib, and abemaciclib (B560072) have shown significant efficacy in ER-positive breast cancer, often in combination with endocrine therapy.[8] There is a strong interplay between ER signaling and the CDK4/6 pathway, providing a rationale for this combination therapy.[8]
Induction of Apoptosis
Evasion of programmed cell death, or apoptosis, is another cancer hallmark.[9][10] Therapeutic strategies aimed at restoring apoptotic signaling are actively being investigated.
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Targeting Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[10] Overexpression of anti-apoptotic Bcl-2 proteins can contribute to therapeutic resistance.
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JNK/c-Jun Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway can play a role in inducing apoptosis in response to cellular stress, including that induced by chemotherapeutic agents.[11][12] Activation of this pathway can lead to the upregulation of pro-apoptotic proteins like BIM.[11]
Quantitative Data Presentation
The following tables summarize in vitro cytotoxicity data for various compounds against different cancer cell lines, illustrating a key aspect of preclinical drug evaluation.
Table 1: IC50 Values of Representative Compounds in Various Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Compound 1 | HTB-26 | Breast | 10 - 50 | [13] |
| Compound 1 | PC-3 | Pancreatic | 10 - 50 | [13] |
| Compound 1 | HepG2 | Hepatocellular | 10 - 50 | [13] |
| Compound 1 | HCT116 | Colorectal | 22.4 | [13] |
| Compound 2 | HTB-26 | Breast | 10 - 50 | [13] |
| Compound 2 | PC-3 | Pancreatic | 10 - 50 | [13] |
| Compound 2 | HepG2 | Hepatocellular | 10 - 50 | [13] |
| Compound 2 | HCT116 | Colorectal | 0.34 | [13] |
| 5-Fluorouracil | MCF-7 | Breast | 17.2 (µg/mL) | [14] |
| Etoposide | MDA-MB-231 | Breast | > Reference | [14] |
| Etoposide | MCF-7 | Breast | > Reference | [14] |
| Etoposide | T-47D | Breast | > Reference | [14] |
| Compound 30a | MDA-MB-231 | Breast | 12.12 | [14] |
| Compound 30a | MCF-7 | Breast | 9.59 | [14] |
| Compound 30a | T-47D | Breast | 10.10 | [14] |
| Compound 11 | T47D | Breast | 2.20 | [14] |
| Compound 11 | MCF-7 | Breast | 3.03 | [14] |
| Compound 11 | MDA-MB-231 | Breast | 11.90 | [14] |
| Compound 34 | MDA-MB-231 | Breast | 0.99 | [14] |
| Compound 34 | T-47D | Breast | 0.43 | [14] |
| Thienopyrimidine 52 | T47D | Breast | 6.9 | [14] |
| Thienopyrimidine 52 | MDA-MB-231 | Breast | 10.0 | [14] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of common protocols used in the preclinical assessment of anti-cancer agents.
Cell Viability Assay (Crystal Violet Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Staining: The medium is removed, and the cells are washed with PBS. The remaining adherent cells are fixed with a solution such as methanol (B129727) and then stained with a 0.5% crystal violet solution.
-
Quantification: After washing away the excess stain, the bound dye is solubilized with a solvent (e.g., methanol or a detergent solution). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]
In Vitro Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit cancer cell invasion through an extracellular matrix.
-
Chamber Preparation: Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) are coated with an artificial basement membrane solution, such as Matrigel.
-
Cell Seeding: Cancer cells, which have been serum-starved, are seeded into the upper chamber in a serum-free medium containing the test compound or vehicle control.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the membrane to the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of invaded cells is counted under a microscope in several random fields. The extent of invasion in the treated groups is compared to the control group.[16][17]
In Vivo Tumor Growth Study (Xenograft Model)
This model evaluates the in vivo efficacy of a therapeutic agent on tumor growth.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.[18]
-
Treatment Administration: The test compound is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and the tumor volume is calculated using a standard formula (e.g., Volume = (length x width^2) / 2).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The animals are then euthanized, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor volumes and weights between the treated and control groups to determine the anti-tumor efficacy of the compound.[18][19]
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate critical signaling pathways in hormone-dependent cancers.
Caption: Canonical hormone receptor signaling pathway.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Caption: A generalized workflow for preclinical anti-cancer drug discovery.
References
- 1. Hormone-Dependent Cancers: Molecular Mechanisms and Therapeutical Implications [mdpi.com]
- 2. Hormone-Dependent Cancers: Molecular Mechanisms and Therapeutical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic advances in hormone-dependent cancers: focus on prostate, breast and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Estrogen Receptor- and Progesterone Receptor-Regulating MicroRNAs in Breast Cancer [mdpi.com]
- 5. Androgen receptor gene and hormonal therapy failure of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of the androgen receptor pathway during progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormone-Dependent Cancers: New Aspects on Biochemistry and Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK4 and CDK6 in hormone-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction by the c-Jun N-terminal kinase (JNK)--from inflammation to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of invasion and induction of apoptotic cell death of cancer cell lines by overexpression of TIMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of invasion and induction of apoptotic cell death of cancer cell lines by overexpression of TIMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced Tumor Growth and Invasiveness in Vivo by a Carboxyl-Terminal Fragment of α1-Proteinase Inhibitor Generated by Matrix Metalloproteinases : A Possible Modulatory Role in Natural Killer Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Targeting c-Jun in A549 Cancer Cells Exhibits Antiangiogenic Activity In Vitro and In Vivo Through Exosome/miRNA-494-3p/PTEN Signal Pathway [frontiersin.org]
An In-Depth Technical Guide to TM6089: A Novel Nonsteroidal Prolyl Hydroxylase (PHD) Inhibitor
Disclaimer: Initial research into the topic "TM6089 as a nonsteroidal STS inhibitor" has revealed that this compound is not a steroid sulfatase (STS) inhibitor. The scientific literature identifies this compound as a unique inhibitor of prolyl hydroxylase (PHD), which stimulates Hypoxia-Inducible Factor (HIF) activity. This technical guide will, therefore, focus on the accurate mechanism of action of this compound as a PHD inhibitor, its effects on the HIF signaling pathway, and its potential therapeutic applications based on available preclinical data.
Executive Summary
This compound is a novel, nonsteroidal small molecule that has been identified as a potent inhibitor of prolyl hydroxylase (PHD) enzymes. Unlike many other PHD inhibitors that act via iron chelation, this compound appears to bind to the active site of PHD through a distinct mechanism. By inhibiting PHD, this compound stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of cellular response to hypoxia. This stabilization leads to the induction of a cascade of downstream genes involved in critical physiological processes such as angiogenesis and organ protection against ischemia. Preclinical studies have demonstrated the potential of this compound to promote blood vessel formation and protect tissues from ischemic damage, suggesting its therapeutic utility in a range of ischemic diseases. This document provides a comprehensive overview of the mechanism of action, experimental data, and key methodologies associated with the study of this compound.
Mechanism of Action: The HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. Prolyl hydroxylase (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The VHL complex then targets HIF-1α for ubiquitination and subsequent degradation by the proteasome.
In hypoxic conditions, the lack of oxygen as a substrate limits PHD activity. As a result, HIF-1α is not hydroxylated and is stabilized. The stable HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
This compound mimics a hypoxic state by directly inhibiting PHD activity. This prevents the degradation of HIF-1α even in the presence of normal oxygen levels, leading to the activation of HIF-1 target genes.
Quantitative Data
| Assay Type | Endpoint Measured | Result with this compound | Reference |
| In Vitro PHD Inhibition | Inhibition of HIF-α prolyl hydroxylation | Dose-dependent inhibition of PHD activity. | Nangaku M, et al. Arterioscler Thromb Vasc Biol. 2007. |
| Cell-based HIF-1α Stabilization | HIF-1α protein levels in cultured cells | Strong stimulation of HIF activity. | Nangaku M, et al. Arterioscler Thromb Vasc Biol. 2007. |
| In Vitro Angiogenesis | Endothelial cell tube formation on Matrigel | Enhancement of angiogenesis. | Nangaku M, et al. Arterioscler Thromb Vasc Biol. 2007. |
| In Vivo Angiogenesis | Blood vessel formation in a sponge assay in mice | Enhancement of angiogenesis by local administration. | Nangaku M, et al. Arterioscler Thromb Vasc Biol. 2007. |
| In Vivo HIF Activity | Reporter gene expression in transgenic rats | Oral administration stimulated HIF activity in various organs. | Nangaku M, et al. Arterioscler Thromb Vasc Biol. 2007. |
| In Vivo Organ Protection | Neuronal protection in a cerebrovascular disease model | Oral administration protected neurons, associated with amelioration of apoptosis, independent of enhanced angiogenesis. | Nangaku M, et al. Arterioscler Thromb Vasc Biol. 2007. |
| Acute Toxicity | 50% lethal dose (LD50) in mice | 500 mg/kg. | Nangaku M, et al. Arterioscler Thromb Vasc Biol. 2007. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay
This assay evaluates the direct inhibitory effect of this compound on PHD activity.
-
Enzyme Source: Recombinant human PHD2.
-
Substrate: A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α.
-
Procedure:
-
Recombinant PHD2 is incubated with the HIF-1α peptide substrate in the presence of co-factors (Fe(II), 2-oxoglutarate, and ascorbate) and varying concentrations of this compound or vehicle control.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is stopped, and the extent of peptide hydroxylation is determined, typically by mass spectrometry or a specific antibody-based detection method.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of PHD activity (IC50) is calculated.
In Vitro Matrigel Angiogenesis Assay
This assay assesses the effect of this compound on the formation of capillary-like structures by endothelial cells.[1]
-
Cell Type: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Matrix: Matrigel Basement Membrane Matrix.
-
Procedure:
-
A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound or vehicle control.
-
The plate is incubated at 37°C for 4-18 hours.
-
The formation of tube-like structures is observed and quantified by microscopy. Parameters such as the number of nodes, junctions, and total tube length are measured using image analysis software.
-
-
Data Analysis: The angiogenic potential of this compound is determined by comparing the extent of tube formation in treated versus control wells.
In Vivo Sponge Angiogenesis Assay
This in vivo assay evaluates the angiogenic effect of this compound in a living organism.[2][3]
-
Animal Model: C57BL/6 mice.
-
Implant: Sterile gelatin sponges.
-
Procedure:
-
Gelatin sponges are saturated with a solution containing this compound or vehicle control.
-
The sponges are surgically implanted subcutaneously into the dorsal flank of the mice.
-
After a period of 7-14 days, the mice are euthanized, and the sponges are explanted.
-
The extent of blood vessel infiltration into the sponge is quantified. This can be done by measuring the hemoglobin content of the sponge or by histological analysis of sponge sections stained for endothelial cell markers (e.g., CD31).
-
-
Data Analysis: The angiogenic response is determined by comparing the vascularization of this compound-treated sponges to control sponges.
Logical Relationships and Therapeutic Potential
The inhibition of PHD by this compound and the subsequent stabilization of HIF-1α create a cascade of events with significant therapeutic potential, particularly in the context of ischemic diseases. The logical relationship between the molecular action of this compound and its physiological effects is outlined below.
The ability of this compound to promote angiogenesis and protect organs from ischemic injury suggests its potential as a therapeutic agent for conditions such as:
-
Peripheral Artery Disease: To improve blood flow to ischemic limbs.
-
Ischemic Stroke: To protect neurons and potentially promote neovascularization in the ischemic penumbra.
-
Myocardial Infarction: To preserve cardiac tissue and improve heart function following a heart attack.
-
Wound Healing: To enhance blood vessel formation and tissue regeneration in chronic wounds.
Conclusion
This compound is a promising preclinical compound that operates through the inhibition of prolyl hydroxylase, leading to the stabilization of HIF-1α and the activation of downstream pathways crucial for angiogenesis and cellular protection. Its unique, non-iron-chelating mechanism of action may offer a favorable safety profile. The data from in vitro and in vivo studies strongly support its potential as a novel therapeutic for a variety of ischemic diseases. Further research, including more detailed pharmacokinetic and pharmacodynamic studies, as well as long-term safety assessments, will be necessary to advance this compound into clinical development.
References
- 1. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ear Sponge Assay: A Method to Investigate Angiogenesis and Lymphangiogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Tasquinimod in Cancer Models: A Technical Guide
Disclaimer: No Information Available for TM6089
Extensive searches for preclinical studies on a compound designated "this compound" have yielded no specific results. This suggests that "this compound" may be an internal development code not yet in the public domain, a highly novel agent without published data, or a potential typographical error.
To fulfill the structural and content requirements of the user's request for an in-depth technical guide, this document will use Tasquinimod (B611174) (ABR-215050) as a well-documented representative example of a preclinical anti-cancer agent. The following information is based entirely on published preclinical studies of Tasquinimod.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tasquinimod is an orally active small-molecule immunomodulator that has demonstrated significant anti-tumor and anti-metastatic efficacy in a wide range of preclinical cancer models.[1][2][3] Its primary mechanism of action is not direct cytotoxicity but rather the modulation of the tumor microenvironment (TME).[1][3] Tasquinimod exerts its effects through a dual mechanism: 1) binding to the S100A9 protein, which disrupts the recruitment and immunosuppressive function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), and 2) allosterically modulating Histone Deacetylase 4 (HDAC4) to inhibit angiogenesis and adaptive survival pathways under hypoxia.[1][4][5] This guide provides a comprehensive overview of the preclinical data for Tasquinimod, including its mechanism of action, quantitative efficacy data from in vitro and in vivo models, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
Tasquinimod's unique anti-cancer activity stems from its ability to target and reprogram the tumor microenvironment through two distinct signaling pathways.
Immunomodulation via S100A9 Inhibition
Tasquinimod binds to the pro-inflammatory protein S100A9, a key signaling molecule secreted by myeloid cells.[1][2] This binding event prevents S100A9 from interacting with its receptors, primarily the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4).[1][3][6] The downstream consequences of this inhibition are critical for restoring anti-tumor immunity:
-
Reduced MDSC Infiltration: The S100A9-RAGE/TLR4 axis is crucial for the recruitment of MDSCs into the tumor stroma.[4] By blocking this interaction, Tasquinimod significantly reduces the accumulation of these immunosuppressive cells within the tumor.[4]
-
Macrophage Repolarization: Tasquinimod induces a shift in tumor-associated macrophages from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype.[1]
-
Enhanced T-Cell Activity: By alleviating the immunosuppressive pressure exerted by MDSCs and M2 macrophages, Tasquinimod enhances the proliferation and effector functions of anti-tumor CD8+ T cells.[7]
Anti-Angiogenesis via HDAC4 Modulation
Tasquinimod also functions as a selective allosteric modulator of HDAC4.[1][5] It binds with high affinity to the zinc-binding domain of HDAC4, locking it in an inactive conformation.[1][8] This prevents the formation of a critical repressor complex (HDAC4/NCoR/HDAC3), which is necessary for the deacetylation of key proteins involved in the cellular response to hypoxia.[1][5]
-
Inhibition of HIF-1α: A primary target of this HDAC complex is Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][9] By preventing HIF-1α deacetylation, Tasquinimod blocks its activation and subsequent transcription of pro-angiogenic genes, such as Vascular Endothelial Growth Factor (VEGF).[4][9]
-
Upregulation of Thrombospondin-1 (TSP1): Treatment with Tasquinimod leads to the upregulation of the endogenous anti-angiogenic factor TSP1.[8][9]
This dual action of downregulating pro-angiogenic factors and upregulating anti-angiogenic factors effectively inhibits the "angiogenic switch" required for sustained tumor growth.[9][10]
Quantitative Preclinical Efficacy Data
The anti-tumor effects of Tasquinimod have been quantified across numerous preclinical models.
Table 1: In Vivo Efficacy of Tasquinimod Monotherapy
| Cancer Model | Animal Model | Dosing | Key Result | Citation |
| Prostate Cancer (5 xenografts) | Nude Mice | 1 mg/kg/day (oral) | ≥50% decrease in tumor volume after 1 month | [1] |
| Prostate Cancer (TRAMP-C2) | Syngeneic C57Bl/6J Mice | 5 mg/kg/day (in water) | >80% inhibition of tumor growth | [10] |
| Multiple Myeloma (5TMM) | Immunocompetent Mice | 30 mg/kg (in water) | Significantly reduced tumor load and prolonged survival | [11][12] |
| Glioblastoma (CT2A) | C57/B6 Mice | Not specified | Significantly longer survival when combined with oncolytic HSV | [13] |
| Melanoma (B16) | Syngeneic Mice | Not specified | Enhanced anti-tumor effects when combined with TTS immunotherapy | [1][14] |
Table 2: Cellular and Molecular Effects of Tasquinimod
| Assay Type | Model System | Measurement | Key Result | Citation |
| Immunophenotyping | Murine Prostate Cancer | Tumor-infiltrating MDSCs | ~60% decrease | [4] |
| Immunophenotyping | B16 Melanoma Tumors | M2-polarized (CD206+) TAMs | Significant inhibition | [7][15] |
| Binding Assay (SPR) | Recombinant Proteins | HDAC4 / N-CoR Binding | Kd of 1 nmol/L | [5] |
| Inhibition Assay | Cell-based | HDAC4/N-CoR Complex Formation | IC50 < 50 nmol/L | [5] |
| Gene Expression | LNCaP Prostate Cancer Cells | Thrombospondin-1 (TSP1) mRNA | Significant upregulation | [8][9] |
| Protein Expression | Multiple Myeloma Cells | c-MYC | Significant inhibition | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
In Vivo Human Prostate Cancer Xenograft Study
This protocol describes a typical efficacy study using a human prostate cancer xenograft model.
Objective: To evaluate the effect of orally administered Tasquinimod on the growth of established human prostate tumors in immunodeficient mice.
Materials:
-
Animal Model: Male nude mice.
-
Tumor Cells: CWR-22Rv1 human prostate cancer cells.
-
Test Article: Tasquinimod, formulated for oral gavage or administration in drinking water.[10]
-
Equipment: Calipers, animal scales, sterile surgical tools for implantation.
Methodology:
-
Cell Culture: CWR-22Rv1 cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Tumor Implantation: A suspension of CWR-22Rv1 cells is subcutaneously injected into the flank of each male nude mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 200-300 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[10]
-
Randomization & Dosing: Once tumors reach the target volume, mice are randomized into control (vehicle) and treatment groups. Tasquinimod is administered daily via oral gavage at a specified dose (e.g., 1-10 mg/kg).[1][10]
-
Endpoint Analysis: The study continues for a defined period (e.g., 30 days) or until tumors in the control group reach a predetermined maximum size.
-
Primary Endpoint: Tumor volume is measured throughout the study. The percentage of tumor growth inhibition is calculated.
-
Secondary Endpoints: At the end of the study, tumors may be excised for analysis of biomarkers (e.g., HIF-1α, TSP1) via immunohistochemistry or Western blot.[9]
-
Ex Vivo Myeloid Cell Suppression Assay
This protocol is used to determine if Tasquinimod treatment can reduce the immunosuppressive capacity of tumor-infiltrating myeloid cells.[7][15]
Objective: To assess the ability of CD11b+ myeloid cells isolated from Tasquinimod-treated tumors to suppress T-cell proliferation.
Materials:
-
Source of Myeloid Cells: Tumors from mice bearing castration-resistant Myc-CaP or B16-h5T4 tumors, previously treated in vivo with vehicle or Tasquinimod.[7][15]
-
Source of T-cells: Splenocytes from healthy, syngeneic mice.
-
Reagents: CD11b+ magnetic beads for cell isolation, CFSE or ³H-thymidine for proliferation measurement, T-cell stimuli (e.g., anti-CD3/CD28 antibodies).
-
Equipment: Flow cytometer or scintillation counter, cell culture incubator.
Methodology:
-
Tumor Processing: Tumors from control and Tasquinimod-treated mice are harvested and dissociated into single-cell suspensions.
-
Myeloid Cell Isolation: CD11b+ cells are enriched from the tumor cell suspensions using magnetic-activated cell sorting (MACS).
-
T-Cell Preparation: T-cells are purified from splenocytes and labeled with a proliferation-tracking dye like CFSE.
-
Co-culture: Labeled T-cells are cultured with a stimulus (e.g., anti-CD3/CD28) in the presence of varying ratios of the isolated CD11b+ myeloid cells from either the control or Tasquinimod-treated groups.[15]
-
Proliferation Analysis: After a set incubation period (e.g., 3 days), T-cell proliferation is measured.
-
If using CFSE, proliferation is assessed by the dilution of the dye using flow cytometry.
-
If using ³H-thymidine, incorporation into DNA during the final hours of culture is measured by a scintillation counter.[15]
-
-
Data Interpretation: A decrease in T-cell proliferation in the presence of CD11b+ cells indicates suppression. The assay compares the suppressive ability of myeloid cells from Tasquinimod-treated mice to those from control mice.
Conclusion
The preclinical data for Tasquinimod provide a strong rationale for its clinical development. By targeting the tumor microenvironment rather than the cancer cells directly, Tasquinimod disrupts critical support systems for tumor growth, including immunosuppression and angiogenesis.[1][2][3] Its efficacy in multiple cancer models, including prostate, melanoma, glioblastoma, and multiple myeloma, highlights its broad potential.[1][13][14][16] The detailed understanding of its dual mechanism of action—inhibiting the S100A9 pathway and modulating HDAC4 signaling—offers clear biomarkers for patient selection and response monitoring in clinical trials.[1][5] These findings underscore the therapeutic promise of modulating the tumor microenvironment as a key strategy in cancer treatment.
References
- 1. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tasquinimod - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of action of tasquinimod on the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DDRE-18. THERAPEUTIC EFFECTS OF TASQUINIMOD ON GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. activebiotech.com [activebiotech.com]
Methodological & Application
Application Notes and Protocols for Animal Models in Breast Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "TM6089" did not yield specific information on a compound with this designation. The following Application Notes and Protocols provide a general overview and standardized methodologies for utilizing animal models in breast cancer research, based on established practices and publicly available information.
Introduction
Preclinical animal models are indispensable tools in the discovery and development of new therapies for breast cancer. They provide a means to study tumor growth, metastasis, and response to treatment in a living system, offering insights that cannot be obtained from in vitro studies alone. The choice of animal model is critical and depends on the specific research question, the molecular subtype of breast cancer being investigated, and the therapeutic agent's mechanism of action. This document outlines key considerations and protocols for working with common animal models in breast cancer research.
Commonly Used Animal Models for Breast Cancer Research
A variety of animal models are utilized to recapitulate different aspects of human breast cancer. The selection of a model system is a critical step in experimental design.
| Model Type | Description | Advantages | Disadvantages | Common Cell Lines/Strains |
| Cell Line-Derived Xenograft (CDX) | Human breast cancer cell lines are implanted into immunodeficient mice.[1] | Relatively inexpensive, rapid tumor growth, high reproducibility.[2] | Lack of an intact immune system, may not fully represent the heterogeneity of human tumors. | MCF-7 (ER+), MDA-MB-231 (Triple-Negative), SKBR3 (HER2+), BT474 (HER2+) |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice. | Preserves the original tumor architecture, heterogeneity, and molecular signature. | More expensive and time-consuming to establish, variable tumor take-rates. | N/A (Derived from individual patients) |
| Syngeneic Models | Murine cancer cells are implanted into immunocompetent mice of the same genetic background.[3] | Intact immune system allows for immunotherapy studies.[3] | Mouse tumors may not fully mimic human disease. | 4T1 (Metastatic), E0771 (ER, PR, HER2-), MMTV-PyMT cells |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that closely mimic human breast cancer.[1][2] | Tumors arise in the natural microenvironment with an intact immune system. | Long latency for tumor development, can be expensive to maintain. | MMTV-PyMT, MMTV-Neu, Brca1/p53 conditional knockout |
| Humanized Mouse Models | Immunodeficient mice are engrafted with human immune cells, allowing for the study of human-specific immune responses to cancer. | Enables the in vivo study of human immune-oncology agents. | Complex to generate and maintain, potential for graft-versus-host disease. | N/A |
Experimental Protocols
Protocol 1: Orthotopic Xenograft Model of Breast Cancer in Mice
This protocol describes the implantation of human breast cancer cells into the mammary fat pad of an immunodeficient mouse.
Materials:
-
Human breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Immunodeficient mice (e.g., NOD/SCID, NSG), female, 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps)
-
27-gauge needles and 1 mL syringes
-
70% ethanol
-
Animal clippers
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells to 80-90% confluency.
-
On the day of implantation, harvest cells by trypsinization.
-
Wash cells with PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal reflex.
-
Place the mouse in a supine position and shave the fur over the fourth inguinal mammary fat pad.
-
Wipe the injection site with 70% ethanol.
-
-
Implantation:
-
Make a small incision (2-3 mm) in the skin over the mammary fat pad.
-
Gently insert a 27-gauge needle attached to a 1 mL syringe containing the cell suspension into the mammary fat pad.
-
Slowly inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the fat pad.
-
Carefully withdraw the needle and close the incision with a surgical clip or suture.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Monitor animal health, including body weight, food and water intake, and general appearance.
-
Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway
The HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway is a critical driver in a subset of breast cancers. Its activation leads to increased cell proliferation and survival.
References
Application Notes and Protocols for the Dosing and Administration of TM6089 in Mice
Disclaimer: As of the current date, there is no publicly available scientific literature or data specifically detailing the dosing and administration of a compound designated "TM6089" in mice. The following application notes and protocols are therefore provided as a comprehensive and generalized guide for the administration of a hypothetical novel therapeutic agent in a murine model. Researchers and drug development professionals should adapt these guidelines based on the specific physicochemical properties, pharmacokinetic profile, and toxicological data of their specific compound, and all procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction
These protocols are intended for researchers, scientists, and drug development professionals working on in vivo studies in mice. The proper administration of a test compound is critical for obtaining valid, reproducible data and for ensuring the welfare of the experimental animals. This document outlines standard procedures for several common routes of administration and provides data tables for recommended volumes and needle sizes.
General Considerations for Dosing and Administration
The choice of administration route is a critical decision in study design and depends on several factors:
-
Physicochemical Properties of the Compound: The solubility, stability, and pH of the drug formulation will determine the appropriate vehicle and feasible routes of administration.
-
Desired Pharmacokinetic Profile: The intended speed of absorption and onset of action will influence the choice of route. Intravenous administration generally provides the most rapid absorption.[1]
-
Experimental Objective: The goal of the study (e.g., efficacy, toxicity, pharmacokinetic profiling) will guide the dosing regimen.
-
Animal Welfare: The selected method should minimize pain and distress to the animal. Factors such as injection volume, frequency, and the need for restraint or anesthesia should be carefully considered.[1][2]
Data Presentation: Dosing and Administration Parameters
The following tables provide a summary of recommended administration volumes and needle sizes for common routes in adult mice, compiled from established guidelines.[1][3]
Table 1: Recommended Administration Volumes for Mice
| Route of Administration | Maximum Recommended Volume |
| Intravenous (IV) | 0.2 ml |
| Intraperitoneal (IP) | 2-3 ml |
| Subcutaneous (SC) | 3 ml |
| Intramuscular (IM) | 0.05 ml per site |
| Oral (PO) - Gavage | 5 ml/kg |
| Intranasal (IN) | <0.035 ml |
Table 2: Recommended Needle Sizes for Mice by Route
| Route of Administration | Needle Gauge |
| Intravenous (IV) | 27-30 G |
| Intraperitoneal (IP) | 25-27 G |
| Subcutaneous (SC) | 25-27 G |
| Intramuscular (IM) | 26-30 G |
| Oral (PO) - Gavage | 20-22 G (ball-tipped gavage needle) |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration via the Lateral Tail Vein
This method is used for rapid delivery and 100% bioavailability of the test article.
Materials:
-
This compound formulated in a sterile, isotonic vehicle
-
Tuberculin syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warm water bath
-
70% Ethanol
Procedure:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it at a shallow angle into the distal third of the tail.
-
Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent hemorrhage.
Protocol 2: Intraperitoneal (IP) Administration
This is a common route for administering larger volumes of substances that are well-absorbed from the peritoneal cavity.
Materials:
-
This compound formulation
-
Tuberculin syringe with a 25-27 gauge needle
-
70% Ethanol
Procedure:
-
Manually restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so that its head is pointing downwards. This will cause the abdominal organs to shift cranially.
-
Wipe the injection site on the lower right abdominal quadrant with 70% ethanol.
-
Insert the needle at a 30-45 degree angle, aspirating to ensure the needle has not entered the bladder, intestines, or a blood vessel.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
Protocol 3: Oral Gavage (PO) Administration
This method is used for the precise oral administration of a liquid formulation.
Materials:
-
This compound formulation
-
Appropriately sized, flexible, or rigid ball-tipped gavage needle
-
Syringe
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length.
-
Securely restrain the mouse in a vertical position by scruffing the neck.
-
Gently insert the gavage needle into the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Administer the this compound solution.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizations
Experimental Workflow for a Dosing Study in Mice
Caption: A typical experimental workflow for a preclinical study in mice.
Decision Tree for Selecting an Administration Route
Caption: A decision-making diagram for choosing an appropriate administration route.
Hypothetical Signaling Pathway for this compound
Assuming this compound is an inhibitor of a kinase pathway, the following diagram illustrates a potential mechanism of action.
Caption: A potential signaling pathway targeted by the hypothetical inhibitor this compound.
References
Application Notes and Protocols for Irosustat (TM6089) in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irosustat, also known as TM6089, STX64, or 667-Coumate, is a potent, orally active, and irreversible non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1] STS plays a crucial role in the biosynthesis of active estrogens and androgens by converting inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEA-S), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] By blocking this conversion, Irosustat effectively reduces the levels of active sex hormones that can fuel the growth of hormone-dependent cancers, such as those of the breast, prostate, and endometrium.[1] These application notes provide detailed protocols for the use of Irosustat in various laboratory settings to assess its activity and effects.
Mechanism of Action
Irosustat acts as an active site-directed inhibitor of steroid sulfatase.[1] It irreversibly binds to the enzyme, leading to its inactivation. This inhibition prevents the hydrolysis of steroid sulfates, thereby decreasing the pool of active steroids available to bind to their respective receptors and promote downstream signaling pathways that lead to cell proliferation.[1]
Signaling Pathway
The following diagram illustrates the steroid biosynthesis pathway and the point of inhibition by Irosustat.
Data Presentation
In Vitro Inhibitory Activity of Irosustat
| Assay System | Cell Line/Enzyme Source | IC50 Value | Reference |
| Steroid Sulfatase Inhibition | Human Placental Microsomes | 8 nM | [2] |
| Steroid Sulfatase Inhibition | MCF-7 Cells | 0.2 nM | [2] |
| Steroid Sulfatase Inhibition | JEG-3 Cells | 0.015 - 0.025 nM | [3][4] |
| Cell Proliferation | T47D Cells | Not specified | [2] |
In Vivo Effects of Irosustat
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Ovariectomized Rats | 2 mg/kg, p.o. for 5 days | Blocked uterine growth stimulated by estrone sulfate (E1S). | [2] |
| Ovariectomized Rats with NMU-induced mammary tumors | 2 and 10 mg/kg, p.o. | Dose-dependently decreased tumor growth in the presence of E1S. | [2] |
| Rats | 10 mg/kg, p.o. | 97.9% inhibition of STS activity in the liver. | [2] |
| APP-PS1 Mouse Model of Alzheimer's | 0.005 mg/ml in drinking water for 3-4 weeks | Significantly reduced Aβ plaque density. | [5] |
Clinical Effects of Irosustat in Breast Cancer Patients
| Dosage | Duration | Effect on STS Activity | Changes in Serum Hormone Levels | Reference |
| 5 mg/day | 5 days | 98-99% inhibition in breast tumor tissue | Estrone: ↓76%, Estradiol: ↓39%, DHEA: ↓41%, Androstenediol: ↓70%, Androstenedione: ↓62%, Testosterone: ↓30%, DHEA-S: ↑1.1%, E1S: ↑7.4% | [1] |
| 1, 5, 20, 40, 80 mg/day | 28 days | >95% inhibition in peripheral blood mononuclear cells (for doses ≥ 5 mg) | Dose-dependent suppression of endocrine parameters. | [5] |
Experimental Protocols
In Vitro Steroid Sulfatase (STS) Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory potential of Irosustat on STS activity in a cell-based assay using a colorimetric substrate.
Workflow Diagram:
Materials:
-
JEG-3 cells (or other cells with high STS activity)
-
Complete culture medium (e.g., EMEM with 10% FBS)
-
Irosustat (this compound)
-
DMSO (vehicle)
-
Phosphate (B84403) buffer (pH 7.4)
-
p-Nitrophenyl sulfate (substrate)
-
0.2 M NaOH (stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture JEG-3 cells in complete medium.
-
Harvest cells and determine cell density.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell adherence.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of Irosustat in DMSO.
-
Perform serial dilutions of the Irosustat stock solution in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and add the medium containing the different concentrations of Irosustat or vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
-
STS Activity Assay:
-
After incubation, remove the treatment medium and wash the cells twice with phosphate buffer (pH 7.4).[2]
-
Prepare the substrate solution by dissolving p-Nitrophenyl sulfate in the assay buffer.
-
Add the substrate solution to each well.
-
Incubate the plate at 37°C for 1-4 hours.[2]
-
Stop the reaction by adding the stop solution (0.2 M NaOH) to each well.[2]
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.[2]
-
Calculate the percentage of STS inhibition for each Irosustat concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Irosustat concentration to determine the IC50 value.
-
Cell Proliferation Assay (MCF-7 Cells)
This protocol is designed to evaluate the effect of Irosustat on the proliferation of estrogen receptor-positive (ER+) breast cancer cells.
Workflow Diagram:
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Irosustat (this compound)
-
Estrone sulfate (E1S)
-
DMSO (vehicle)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well microplates (white-walled for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in complete medium.
-
Harvest and seed 5 x 10^3 cells per well in a white-walled 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Irosustat in culture medium containing a fixed concentration of E1S (to provide the substrate for estrogen production).
-
Remove the medium from the cells and add the treatment media. Include vehicle controls (DMSO with E1S) and controls without E1S.
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.[2]
-
-
Cell Viability Measurement:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each Irosustat concentration relative to the vehicle control (cells treated with E1S and DMSO).
-
In Vivo Breast Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of Irosustat in a mouse xenograft model of hormone-dependent breast cancer.
Workflow Diagram:
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets
-
Irosustat (this compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Animal Preparation and Tumor Cell Implantation:
-
Ovariectomize female immunodeficient mice to remove endogenous estrogen sources.
-
Implant slow-release estrogen pellets subcutaneously to support the growth of ER+ MCF-7 cells.
-
Harvest MCF-7 cells and resuspend them in a mixture of culture medium and Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer Irosustat orally (e.g., 10 mg/kg) daily to the treatment group. The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of general health.
-
-
Endpoint and Analysis:
-
Continue the treatment for the planned duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, sacrifice the mice, excise the tumors, and measure their weight.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or analysis of hormone levels.
-
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup. Always follow appropriate safety precautions and institutional guidelines when working with chemical reagents and animal models.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. benchchem.com [benchchem.com]
- 3. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Combination of TM6089 and Aromatase Inhibitors
Disclaimer: There is currently no publicly available preclinical or clinical data on the combination of the prolyl hydroxylase (PHD) inhibitor TM6089 with aromatase inhibitors. The following application notes and protocols are provided as a theoretical framework for researchers and drug development professionals interested in exploring this novel combination. The proposed rationale, experimental designs, and expected outcomes are based on the known mechanisms of each individual agent.
Introduction
This compound is a novel inhibitor of prolyl hydroxylase (PHD), with a unique mechanism that does not involve iron chelation.[1][2][3] By inhibiting PHD, this compound leads to the stabilization of Hypoxia-Inducible Factor (HIF), a key transcription factor that orchestrates cellular responses to low oxygen conditions.[1][2][3] This results in the upregulation of genes involved in angiogenesis, erythropoiesis, and cell survival.[1][4][5] Aromatase inhibitors, such as letrozole, anastrozole, and exemestane, are a cornerstone of endocrine therapy for hormone receptor-positive (HR+) breast cancer in postmenopausal women. They function by blocking the aromatase enzyme, thereby reducing the systemic production of estrogen and depriving cancer cells of this critical growth signal.
A potential rationale for combining this compound with aromatase inhibitors in the context of HR+ breast cancer stems from the role of hypoxia in therapeutic resistance. Solid tumors often develop hypoxic microenvironments, which can drive resistance to endocrine therapies. By stabilizing HIF, this compound could potentially modulate the tumor microenvironment and cellular signaling pathways in ways that might synergize with the action of aromatase inhibitors. This document outlines a hypothetical framework and experimental protocols to investigate this combination.
Proposed Signaling Pathway
The following diagram illustrates the proposed interplay between the signaling pathways targeted by this compound and aromatase inhibitors. This compound inhibits PHD, leading to the stabilization and activation of HIF-1α. HIF-1α then promotes the transcription of target genes such as VEGF. Aromatase inhibitors block the conversion of androgens to estrogens, thereby reducing the activation of the estrogen receptor (ERα). The potential for crosstalk and synergistic or antagonistic effects between these two pathways warrants investigation.
Caption: Proposed signaling pathways of this compound and aromatase inhibitors.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound and Aromatase Inhibitor Combination in HR+ Breast Cancer Cell Lines
1. Cell Culture:
-
Culture MCF-7 and T-47D (ER-positive human breast cancer cell lines) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, use phenol (B47542) red-free media supplemented with charcoal-stripped FBS to eliminate exogenous estrogens.
2. Combination Treatment and Proliferation Assay:
-
Seed cells in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat cells with a dose-response matrix of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and an aromatase inhibitor (e.g., letrozole, 0.01, 0.1, 1, 10, 100 nM) alone and in combination.
-
Incubate for 72 hours.
-
Assess cell viability using a standard MTS or MTT assay according to the manufacturer's instructions.
-
Calculate IC50 values for each agent alone and in combination.
-
Use the Chou-Talalay method to determine the combination index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
3. Apoptosis Assay:
-
Seed cells in 6-well plates.
-
Treat with IC50 concentrations of this compound and the aromatase inhibitor, alone and in combination, for 48 hours.
-
Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells by flow cytometry.
4. Western Blot Analysis:
-
Seed cells in 10 cm dishes and treat as in the apoptosis assay.
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against HIF-1α, VEGF, ERα, PARP, and β-actin (as a loading control).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Evaluation in a Xenograft Model
1. Animal Model:
-
Use female, ovariectomized, immunodeficient mice (e.g., BALB/c nude).
-
Subcutaneously implant MCF-7 cells into the flank of each mouse.
-
Supplement mice with estrogen pellets to support initial tumor growth.
2. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), remove estrogen pellets and randomize mice into four treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (dose to be determined from pharmacokinetic studies)
-
Aromatase inhibitor (e.g., letrozole, administered in drinking water or by oral gavage)
-
This compound + Aromatase inhibitor
-
-
Administer treatments daily for 21-28 days.
3. Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.
4. Immunohistochemistry (IHC) and Western Blot of Tumor Tissues:
-
Fix a portion of each tumor in 10% neutral buffered formalin for IHC analysis of Ki-67 (proliferation), CD31 (angiogenesis), and HIF-1α.
-
Snap-freeze the remaining tumor tissue for western blot analysis of key signaling proteins as described in the in vitro protocol.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for investigating the combination of this compound and an aromatase inhibitor.
Caption: Proposed experimental workflow for preclinical evaluation.
Data Presentation
The following tables are templates for summarizing potential quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity of this compound and Letrozole in HR+ Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM/nM) | Combination Index (CI) at ED50 |
| MCF-7 | This compound | [Value] µM | N/A |
| Letrozole | [Value] nM | N/A | |
| This compound + Letrozole | [Value] | [Value] | |
| T-47D | This compound | [Value] µM | N/A |
| Letrozole | [Value] nM | N/A | |
| This compound + Letrozole | [Value] | [Value] |
Table 2: In Vivo Antitumor Efficacy in the MCF-7 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle | [Value] | N/A | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Letrozole | [Value] | [Value] | [Value] |
| This compound + Letrozole | [Value] | [Value] | [Value] |
Conclusion
The combination of this compound and aromatase inhibitors represents an unexplored but potentially valuable therapeutic strategy for HR+ breast cancer. The provided application notes and protocols offer a comprehensive, albeit theoretical, guide for the initial preclinical evaluation of this combination. The proposed experiments are designed to assess for synergistic antitumor activity and to elucidate the underlying molecular mechanisms of any observed interactions. Positive findings from these studies could provide a strong rationale for further development and clinical investigation.
References
- 1. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications | MDPI [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. A novel class of prolyl hydroxylase inhibitors induces angiogenesis and exerts organ protection against ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Hypoxia-based strategies for angiogenic induction: The dawn of a new era for ischemia therapy and tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TM6089 in Endometrial Cancer Research
Introduction
Endometrial cancer is the most common gynecologic malignancy in developed countries. While early-stage disease is often treatable with surgery, advanced and recurrent endometrial cancer presents a significant clinical challenge, necessitating the development of novel therapeutic agents. Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. This document provides detailed application notes and protocols for the preclinical evaluation of TM6089, a hypothetical microtubule-destabilizing agent, in endometrial cancer research. The methodologies described herein are based on established protocols for characterizing similar compounds in cancer biology.
Mechanism of Action
This compound is a synthetic small molecule designed to inhibit tubulin polymerization. By binding to β-tubulin at a site distinct from the taxane-binding site, this compound prevents the assembly of α/β-tubulin heterodimers into microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. Consequently, the cell cycle is arrested at the G2/M phase, which, if prolonged, activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of microtubule-targeting agents in endometrial cancer models. These tables are provided as a template for presenting data generated from experiments with this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Endometrial Cancer Cell Lines
| Cell Line | Histological Subtype | This compound IC₅₀ (nM) after 72h | Paclitaxel (B517696) IC₅₀ (nM) after 72h |
| Ishikawa | Endometrioid Adenocarcinoma | [Insert Data] | [Insert Data] |
| HEC-1-A | Endometrioid Adenocarcinoma | [Insert Data] | [Insert Data] |
| AN3 CA | Endometrioid Adenocarcinoma | [Insert Data] | [Insert Data] |
| RL95-2 | Endometrioid Adenocarcinoma | [Insert Data] | [Insert Data] |
| KLE | Endometrioid Adenocarcinoma | [Insert Data] | [Insert Data] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and should be determined experimentally.
Table 2: Effect of this compound on Tubulin Polymerization in Endometrial Cancer Cells
| Treatment (24h) | Cell Line | % Polymerized Tubulin |
| Vehicle Control (DMSO) | Ishikawa | [Insert Data] |
| This compound (100 nM) | Ishikawa | [Insert Data] |
| Paclitaxel (100 nM) | Ishikawa | [Insert Data] |
% Polymerized Tubulin is calculated from densitometry analysis of Western blots for soluble and polymerized tubulin fractions.
Table 3: In Vivo Efficacy of this compound in an Endometrial Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | [Insert Data] | N/A |
| This compound (10 mg/kg, i.p., weekly) | [Insert Data] | [Insert Data] |
| Paclitaxel (10 mg/kg, i.p., weekly) | [Insert Data] | [Insert Data] |
Data are representative of a typical subcutaneous xenograft study using Ishikawa cells in immunodeficient mice.[4][5]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on endometrial cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
-
Materials:
-
Endometrial cancer cell lines (e.g., Ishikawa, HEC-1-A)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
2. Western Blot for Tubulin Polymerization Status
This assay quantifies the shift between soluble (monomeric) and polymerized (cytoskeletal) tubulin pools within the cell, allowing for the characterization of this compound as a microtubule-destabilizing agent.[10][11][12]
-
Materials:
-
Endometrial cancer cells
-
This compound and control compounds (e.g., paclitaxel as a stabilizing agent)
-
Hypotonic Lysis Buffer (e.g., 20 mM Tris-HCl pH 6.8, 1 mM MgCl₂, 2 mM EGTA, 0.5% NP-40, with protease inhibitors)[10]
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody: anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, vehicle control, and a microtubule-stabilizing agent (e.g., paclitaxel) for a specified time (e.g., 12-24 hours).
-
Wash cells with ice-cold PBS and lyse with 200 µL of hypotonic lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the soluble (S) tubulin fraction.
-
Wash the remaining pellet with lysis buffer, centrifuge again, and discard the wash.
-
Resuspend the pellet (containing the polymerized tubulin) in RIPA buffer. This is the polymerized (P) fraction.
-
Determine the protein concentration of both the S and P fractions using a BCA assay.
-
Perform SDS-PAGE by loading equal amounts of protein from the S and P fractions.[13]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[13]
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an ECL substrate.
-
Perform densitometry analysis to quantify the bands and calculate the percentage of polymerized tubulin: % Polymerized Tubulin = [P / (S + P)] x 100.[10]
-
3. Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the effects of this compound on the microtubule network within endometrial cancer cells.[14][15][16]
-
Materials:
-
Endometrial cancer cells
-
Sterile glass coverslips in a 24-well plate
-
This compound
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)[15]
-
Blocking Buffer (e.g., 1% BSA in PBS)[15]
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.[14]
-
Treat the cells with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[15]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[15]
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.[15]
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour, protected from light.[14]
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[16]
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
4. In Vivo Endometrial Cancer Xenograft Study
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[4][5][17][18]
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Ishikawa endometrial cancer cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of 5 x 10⁶ Ishikawa cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like paclitaxel).
-
Administer this compound via the determined route (e.g., intraperitoneal injection) and schedule (e.g., once weekly).[17]
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
-
Calculate the percentage of tumor growth inhibition (TGI).
-
Visualizations
Caption: Mechanism of action of the hypothetical agent this compound.
Caption: In vitro experimental workflow for this compound characterization.
Caption: In vivo xenograft experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 3. onclive.com [onclive.com]
- 4. Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Patient-Derived Xenograft Model of Dedifferentiated Endometrial Carcinoma: A Proof-of-Concept Study for the Identification of New Molecularly Informed Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Patient-Derived Xenograft Models for Endometrial Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Hormone Resistance: TM6089 as a Novel Investigational Tool
The emergence of resistance to hormone therapies presents a significant challenge in the long-term management of hormone-driven cancers. Researchers are actively exploring novel therapeutic agents and research tools to understand and overcome this clinical obstacle. One such promising, albeit still investigational, compound is tetrathiomolybdate (B108656) (TM), which appears to be the intended subject of this inquiry rather than "TM6089," for which no scientific literature has been identified.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing tetrathiomolybdate (TM) as a tool to study the mechanisms of hormone resistance.
Introduction to Tetrathiomolybdate (TM) and its Postulated Role in Hormone Resistance
Tetrathiomolybdate is a potent copper-chelating agent.[1] Its primary mechanism of action in the context of cancer therapy is believed to be the systemic depletion of copper, a crucial cofactor for various enzymes involved in angiogenesis and tumor progression.[1] While direct evidence linking TM to overcoming hormone resistance is still emerging, its anti-angiogenic properties suggest a potential indirect mechanism. Hormone-resistant tumors often exhibit enhanced angiogenesis to support their growth and survival. By inhibiting this process, TM may create a less favorable microenvironment for resistant cancer cells, potentially re-sensitizing them to hormone therapies or inhibiting their growth.
Key Signaling Pathways Potentially Modulated by TM
The anti-angiogenic effects of TM are mediated through the inhibition of copper-dependent signaling pathways. A key pathway of interest is the one involving Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR. Copper is essential for the activity of several downstream signaling molecules in the VEGF pathway. By sequestering copper, TM can disrupt this signaling cascade, leading to reduced endothelial cell proliferation, migration, and tube formation – all critical steps in angiogenesis.
Another relevant pathway involves integrins, particularly αvβ3, which are cell adhesion molecules crucial for endothelial cell survival and migration during angiogenesis.[2][3][4][5] The function of some integrins can be influenced by the copper-dependent enzyme lysyl oxidase (LOX), which is involved in extracellular matrix remodeling.
Below is a diagram illustrating the postulated mechanism of action of Tetrathiomolybdate in inhibiting angiogenesis, a process potentially contributing to hormone resistance.
Caption: Postulated Anti-Angiogenic Mechanism of Tetrathiomolybdate (TM).
Application Notes: Studying Hormone Resistance with TM
TM can be employed in various experimental models to investigate its potential to overcome or circumvent hormone resistance.
-
In Vitro Studies:
-
Cell Viability and Proliferation Assays: To assess the direct cytotoxic or cytostatic effects of TM on hormone-resistant cancer cell lines.
-
Combination Studies: To evaluate synergistic or additive effects when TM is combined with standard hormone therapies (e.g., tamoxifen, aromatase inhibitors) in resistant cell lines.
-
Angiogenesis Assays: To confirm the anti-angiogenic properties of TM in co-culture models of endothelial and hormone-resistant cancer cells (e.g., tube formation assays).
-
Migration and Invasion Assays: To determine the impact of TM on the metastatic potential of hormone-resistant cells.
-
-
In Vivo Studies:
-
Xenograft Models: To investigate the effect of TM, alone or in combination with hormone therapy, on the growth of hormone-resistant tumors in immunocompromised mice.
-
Patient-Derived Xenograft (PDX) Models: To assess the efficacy of TM in a more clinically relevant setting using tumors derived directly from patients with hormone-resistant cancer.
-
Analysis of Tumor Microenvironment: To examine changes in tumor vascularity, hypoxia, and the expression of angiogenic factors following TM treatment.
-
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Tetrathiomolybdate on the viability of hormone-resistant breast cancer cells.
Materials:
-
Hormone-resistant breast cancer cell line (e.g., MCF-7/TAMR-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Tetrathiomolybdate (TM) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TM in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the TM dilutions to the respective wells. Include a vehicle control (medium without TM).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the efficacy of Tetrathiomolybdate, alone and in combination with tamoxifen, in a hormone-resistant breast cancer xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Hormone-resistant breast cancer cells (e.g., MCF-7/TAMR-1)
-
Matrigel
-
Tetrathiomolybdate (for oral gavage or intraperitoneal injection)
-
Tamoxifen (or other relevant hormone therapy)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 hormone-resistant breast cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, TM alone, Tamoxifen alone, TM + Tamoxifen).
-
Administer treatments as per the planned schedule (e.g., daily oral gavage of TM, daily subcutaneous injection of tamoxifen).
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31).
Below is a workflow diagram for a typical in vivo xenograft study.
Caption: Experimental Workflow for an In Vivo Xenograft Study.
Quantitative Data Summary
The following table summarizes hypothetical data from the described experiments to illustrate the potential effects of Tetrathiomolybdate. Note: This data is for illustrative purposes only and is not derived from actual experimental results for a compound named "this compound."
| Experiment | Cell Line | Treatment Group | Endpoint | Result |
| Cell Viability (MTT Assay) | MCF-7/TAMR-1 | Vehicle | % Viability | 100% |
| TM (10 µM) | % Viability | 85% | ||
| Tamoxifen (1 µM) | % Viability | 95% | ||
| TM + Tamoxifen | % Viability | 60% | ||
| In Vivo Tumor Growth | MCF-7/TAMR-1 Xenograft | Vehicle | Tumor Volume (mm³) at Day 28 | 800 ± 120 |
| TM | Tumor Volume (mm³) at Day 28 | 550 ± 90 | ||
| Tamoxifen | Tumor Volume (mm³) at Day 28 | 750 ± 110 | ||
| TM + Tamoxifen | Tumor Volume (mm³) at Day 28 | 300 ± 70 | ||
| Tumor Microvessel Density | MCF-7/TAMR-1 Xenograft | Vehicle | CD31+ Vessels/HPF | 25 ± 4 |
| TM | CD31+ Vessels/HPF | 10 ± 2 | ||
| TM + Tamoxifen | CD31+ Vessels/HPF | 8 ± 2 |
Conclusion
Tetrathiomolybdate represents a valuable research tool for investigating the role of copper and angiogenesis in the context of hormone resistance. The protocols and application notes provided herein offer a framework for scientists to explore the potential of TM to modulate the tumor microenvironment and potentially overcome resistance to conventional hormone therapies. Further research is warranted to fully elucidate its mechanisms of action and its therapeutic potential in this setting.
References
- 1. Radiotherapy and Antiangiogenic TM in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin alpha v beta 3 antagonists for anti-angiogenic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alphav beta 3 and alphav beta 5 integrin antagonists inhibit angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin alpha(v)beta(3)-Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Irosustat (STX64/BN83495) in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irosustat (STX64, formerly known as 667-COUMATE, and BN83495) is a first-in-class, orally active, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS plays a critical role in the biosynthesis of active androgens and estrogens by converting inactive steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) and estrone (B1671321) sulfate (E1S), into their active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[2][3] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the intratumoral production of androgens can drive disease progression.[4][5] By blocking STS, Irosustat reduces the pool of available precursors for androgen synthesis, thereby representing a promising therapeutic strategy for hormone-dependent malignancies, including prostate cancer.[2][4] Preclinical studies in various hormone-dependent cancer models have demonstrated the potential of STS inhibitors to suppress tumor growth.[6][7]
These application notes provide a comprehensive overview of the use of Irosustat in preclinical prostate cancer xenograft models, including its mechanism of action, protocols for in vivo studies, and expected outcomes based on data from relevant cancer models.
Mechanism of Action: Inhibition of Androgen Synthesis
Irosustat targets the steroid sulfatase (STS) enzyme, a key component of the intracrine androgen synthesis pathway in prostate cancer cells. By irreversibly inhibiting STS, Irosustat blocks the conversion of DHEAS to DHEA, a crucial precursor for the synthesis of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This disruption of androgen synthesis leads to reduced androgen receptor (AR) signaling, which in turn inhibits prostate cancer cell proliferation and tumor growth.
Figure 1. Irosustat inhibits the conversion of DHEAS to DHEA.
Efficacy of Irosustat in Hormone-Dependent Xenograft Models
While specific data on Irosustat in prostate cancer xenograft models is limited in publicly available literature, studies in other hormone-dependent cancers, such as endometrial cancer, provide valuable insights into its potential efficacy. The following table summarizes the tumor growth inhibition observed in an endometrial cancer xenograft model, which serves as a relevant surrogate for hormone-driven cancers.
| Xenograft Model | Treatment Group | Dosage and Administration | Duration of Treatment | Tumor Growth Inhibition (%) | Reference |
| Ishikawa (Endometrial Cancer) | Irosustat (STX64) | 1 mg/kg, oral, daily | 28 days | 48 | [6] |
| Ishikawa (Endometrial Cancer) | Irosustat (STX64) | 10 mg/kg, oral, daily | 28 days | 59 | [6] |
Note: The data presented is from an endometrial cancer xenograft model and should be considered as indicative of Irosustat's potential efficacy in hormone-dependent prostate cancer.
Experimental Protocols
The following protocols are based on established methodologies for prostate cancer xenograft studies and specific details from studies utilizing Irosustat in other cancer models.
Prostate Cancer Xenograft Model Establishment and Irosustat Treatment Workflow
Figure 2. Workflow for a prostate cancer xenograft study with Irosustat.
Detailed Protocol: In Vivo Efficacy Study
1. Cell Culture and Animal Models:
-
Cell Lines: Castration-resistant prostate cancer cell lines such as VCaP or C4-2B are suitable models.
-
Animals: Male immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.
2. Xenograft Implantation:
-
Harvest prostate cancer cells during logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-2 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach a mean volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
4. Irosustat Preparation and Administration:
-
Formulation: Prepare Irosustat in a vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Based on preclinical studies in other models, a starting dose of 1-10 mg/kg body weight is recommended.[6]
-
Administration: Administer Irosustat or vehicle control daily via oral gavage.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
6. Endpoint Analysis:
-
Excise tumors and measure their weight.
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for AR, RT-qPCR for AR target genes) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation).
-
Collect blood samples for measurement of serum PSA levels and steroid hormone concentrations.
-
Assess STS activity in tumor and liver tissues to confirm target engagement.
Summary and Future Directions
Irosustat (STX64) presents a targeted therapeutic approach for prostate cancer by inhibiting the intratumoral synthesis of androgens. While direct preclinical data in prostate cancer xenograft models is not extensively published, evidence from other hormone-dependent cancer models strongly supports its potential efficacy. The protocols outlined here provide a framework for researchers to evaluate Irosustat in relevant prostate cancer models. Future studies should focus on establishing the efficacy of Irosustat in various prostate cancer xenografts, including patient-derived xenograft (PDX) models, and exploring its potential in combination with other standard-of-care therapies for CRPC.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of irosustat, a novel steroid sulfatase inhibitor: interspecies comparison, metabolite identification, and metabolic enzyme identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of steroid sulfatase inhibitors as a novel therapeutic strategy against hormone-dependent endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of three potent steroid sulfatase inhibitors: pre-clinical investigations for their use in the treatment of hormone-dependent breast cancer. — Department of Pharmacology [pharm.ox.ac.uk]
Troubleshooting & Optimization
TM6089 solubility and stability issues
Disclaimer: The information provided in this technical support center is based on a hypothetical compound, "TM6089," representing a small molecule drug candidate with common solubility and stability challenges. As no public data is available for a compound with this designation, the following content is generated for illustrative purposes to guide researchers facing similar issues with their own compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound exhibits low solubility in aqueous buffers. For in vitro experiments, we recommend creating a stock solution in an organic solvent such as DMSO, ethanol, or DMF. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts. For animal studies, formulation strategies such as co-solvents, cyclodextrins, or lipid-based formulations may be necessary.
Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?
A2: Precipitation in aqueous media is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: Determine the kinetic solubility of this compound in your specific cell culture medium to identify the maximum achievable concentration without precipitation.
-
Use a protein-rich medium: The presence of serum proteins can sometimes enhance the solubility of hydrophobic compounds.
-
Prepare fresh dilutions: Avoid freeze-thaw cycles of aqueous dilutions. Prepare fresh dilutions from your high-concentration organic stock solution for each experiment.
Q3: What are the known stability issues with this compound?
A3: this compound is susceptible to degradation under certain conditions. Our preliminary stability studies indicate potential hydrolysis at acidic and alkaline pH and possible oxidative degradation. It is recommended to protect solutions from light and to use freshly prepared solutions whenever possible. For long-term storage, solid this compound should be stored at -20°C or below, and stock solutions in anhydrous organic solvents should be stored at -80°C.
Q4: Can I use a ready-made formulation for my in vivo studies?
A4: Due to the compound-specific nature of formulation development, a universal ready-made formulation for this compound is not available. The choice of formulation will depend on the route of administration, required dose, and animal model. We recommend consulting formulation experts to develop a suitable vehicle for your specific in vivo application.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
This could be linked to the solubility and stability of this compound.
-
Potential Cause: Precipitation of the compound in the assay medium.
-
Troubleshooting Step: Visually inspect the assay plate for any signs of precipitation. Determine the kinetic solubility of this compound in the assay buffer.
-
-
Potential Cause: Degradation of the compound during the experiment.
-
Troubleshooting Step: Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. Analyze the sample at different time points using HPLC to check for degradation products.
-
Issue 2: Low oral bioavailability in animal studies.
Low bioavailability is often a result of poor solubility and/or instability in the gastrointestinal tract.
-
Potential Cause: Poor dissolution in the GI fluids.
-
Troubleshooting Step: Consider formulation strategies to enhance dissolution, such as micronization of the drug powder or the use of amorphous solid dispersions.
-
-
Potential Cause: Degradation in the acidic environment of the stomach.
-
Troubleshooting Step: An enteric-coated formulation could protect the compound from the stomach's acidic pH.
-
-
Potential Cause: High first-pass metabolism.
-
Troubleshooting Step: Investigate the metabolic stability of this compound in liver microsomes or hepatocytes.
-
Quantitative Data Summary
The following tables summarize the hypothetical solubility and stability data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 50 |
| Ethanol | 15.2 |
| DMF | > 50 |
Table 2: pH-Dependent Stability of this compound in Aqueous Solution (t1/2 at 37°C)
| pH | Half-life (hours) |
| 3.0 | 2.5 |
| 5.0 | 18.7 |
| 7.4 | 48.2 |
| 9.0 | 8.1 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Spike into buffer: Add the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, cell culture medium) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant, typically at 1%.
-
Incubate: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Detect precipitation: Measure the turbidity of the solutions using a nephelometer or spectrophotometer at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Analyze data: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer control.
Protocol 2: Assessment of pH Stability
-
Prepare buffer solutions: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubate compound: Add this compound stock solution to each buffer to a final concentration of 10 µM. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Collect samples: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots from each solution.
-
Analyze by HPLC: Analyze the concentration of the parent compound (this compound) in each aliquot using a validated HPLC method.
-
Calculate half-life: Plot the natural logarithm of the this compound concentration versus time. The half-life (t1/2) can be calculated from the slope of the linear regression.
Visualizations
Caption: Experimental workflow for assessing solubility and stability.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Optimizing TM6089 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of the novel investigational compound TM6089 for in vivo studies. The following information is intended to serve as a resource for troubleshooting and addressing common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: How should I determine the initial dose range for this compound in an animal study?
A1: Establishing a starting dose for a novel compound like this compound requires a multi-faceted approach. If you have in vitro data, such as IC50 or EC50 values, these can serve as a preliminary guide.[1] However, direct extrapolation to an in vivo system is often not accurate.[1] A recommended strategy is to conduct a dose-ranging study, beginning with a low, potentially sub-therapeutic dose and escalating it incrementally.[1] It is also beneficial to review literature on compounds with similar mechanisms of action or structures to inform your starting dose range.[1] Any available preclinical toxicology data can help in setting the upper limit of your dose range, ensuring that you remain below the No Observed Adverse Effect Level (NOAEL).[1][2]
Q2: What are the common routes of administration for a new compound in rodent studies, and how do I choose the most appropriate one for this compound?
A2: Common routes of administration in rodent studies include oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM).[3][4] The choice of administration route for this compound should be based on its physicochemical properties (e.g., solubility, stability), the desired pharmacokinetic profile (e.g., rapid onset vs. sustained release), and the target organ or system. For instance, intravenous administration typically ensures 100% bioavailability and rapid distribution, while oral administration is less invasive but may be affected by first-pass metabolism. The formulation of this compound is also a critical factor; for example, insoluble compounds may require specific vehicles for effective delivery.[5]
Q3: My in vivo study with this compound is not showing the expected therapeutic effect. What are the potential reasons and troubleshooting steps?
A3: A lack of therapeutic effect can stem from several factors. One common issue is poor bioavailability, which could be due to low solubility, poor permeability, or significant first-pass metabolism if administered orally. To address this, you might consider reformulating this compound to improve its solubility or exploring an alternative route of administration, such as intravenous or intraperitoneal injection.[1] Another possibility is rapid metabolism or clearance of the compound.[1] Conducting pharmacokinetic studies to measure the plasma and tissue concentrations of this compound and determine its half-life can provide valuable insights.[1][6] If the compound is cleared too quickly, a more frequent dosing schedule may be necessary.[1]
Q4: I am observing signs of toxicity in my animal models at what I predicted to be a therapeutic dose of this compound. What should I do?
A4: Observing toxicity is a critical finding that requires immediate attention. The primary purpose of early in vivo preclinical toxicity testing is to characterize such adverse effects.[3] If you observe signs of toxicity, such as significant weight loss (e.g., exceeding 20%), lethargy, or other clinical signs, it is crucial to reduce the dose or the dosing frequency. It is also important to evaluate the vehicle used for administration, as it could be contributing to the toxicity. Conducting a thorough toxicological assessment, including hematology, clinical chemistry, and histopathology of major organs, can help identify the target organs of toxicity and determine the Maximum Tolerated Dose (MTD).[1][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in animal response | Inconsistent dosing technique, animal stress, environmental factors. | Refine animal handling and administration techniques to minimize stress. Ensure consistent housing conditions (e.g., light-dark cycle, temperature, diet) for all animals.[1] |
| No discernible therapeutic effect even at the highest planned dose | Poor bioavailability, rapid metabolism/clearance.[1] | Consider an alternative route of administration (e.g., switch from oral to intravenous). Conduct pharmacokinetic studies to measure plasma and tissue concentrations and determine the compound's half-life.[1][6] A more frequent dosing schedule may be necessary if clearance is too rapid.[1] |
| Sudden mortality at a previously tolerated dose | Formulation issue (e.g., precipitation, instability), error in dose calculation or administration. | Re-evaluate the formulation for stability and solubility. Double-check all calculations and administration procedures. |
| Organ-specific toxicity (e.g., liver, kidney) | Compound-mediated toxicity, off-target effects. | Conduct histopathological analysis of target organs. Perform additional in vitro assays to investigate the mechanism of toxicity. |
| Weight loss exceeding 20% | Compound toxicity, vehicle toxicity, or stress from the procedure. | Reduce the dose or dosing frequency. Evaluate the vehicle for any inherent toxicity. Refine animal handling and administration techniques. |
| Short-lived therapeutic effect | The compound has a short half-life. | Increase the dosing frequency (e.g., from once daily to twice daily). |
| Accumulation and toxicity with repeated dosing | The compound has a long half-life and is accumulating. | Decrease the dosing frequency or the dose amount. |
Experimental Protocols
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of this compound in a rodent model.
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Animal Acclimatization: Acclimatize animals to the research facility for at least one week before the experiment.[1]
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Grouping: Randomly assign mice or rats to multiple groups (e.g., 5 groups, n=5 per group): a vehicle control group and four dose-level groups of this compound (e.g., 1, 10, 50, 100 mg/kg).[1]
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Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Ensure the formulation is homogeneous and stable.[1]
-
Administration: Administer this compound to the respective groups via the chosen route of administration.
-
Monitoring:
-
Terminal Procedures:
-
Data Analysis: Analyze changes in body weight, clinical chemistry, and hematology data to determine the MTD and identify any target organs of toxicity.[1]
Pharmacokinetic (PK) Study
This protocol provides a basic framework for a single-dose PK study of this compound.
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Animal Model: Use a cannulated rodent model (e.g., with jugular vein cannulation) to facilitate serial blood sampling.
-
Dosing: Administer a single dose of this compound via the intended route of administration (e.g., intravenous bolus or oral gavage).
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Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
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Plasma Preparation: Process the blood samples to obtain plasma and store them appropriately (e.g., at -80°C) until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
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Clearance (CL)
-
Volume of distribution (Vd)
-
Visualizations
Caption: Experimental workflow for a dose-ranging study.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Toxicology - Creative Bioarray [dda.creative-bioarray.com]
- 4. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of drug pharmacokinetics within tumor tissue in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Investigating Off-Target Effects of Novel Compounds in Cell Lines
Initial Search for TM6089 Yields No Specific Results
Comprehensive searches for a compound designated "this compound" have not yielded any specific information regarding its off-target effects, mechanism of action, or toxicity profile in publicly available scientific literature and databases. This suggests that "this compound" may be an internal project code, a compound not yet disclosed in publications, or a potential typographical error.
In the absence of specific data for this compound, this technical support center provides a general framework and answers to frequently asked questions for researchers investigating off-target effects of novel small molecule inhibitors in cell lines. The principles, experimental workflows, and troubleshooting guides presented below are broadly applicable to the preclinical assessment of any new chemical entity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern in drug development?
A: Off-target effects refer to the unintended interactions of a drug candidate with cellular components other than its primary therapeutic target. These interactions can lead to a variety of undesirable outcomes, including:
-
Cellular Toxicity: Inhibition or activation of unintended pathways can disrupt normal cellular processes, leading to cytotoxicity.
-
Unforeseen Side Effects in vivo: Off-target activities are a major cause of adverse events in preclinical and clinical studies.
Q2: At what stage of my research should I start investigating off-target effects?
A: It is advisable to consider potential off-target effects as early as the lead optimization stage. Early-stage screening against a panel of common off-target liabilities (e.g., kinases, GPCRs, ion channels) can help in selecting compounds with a more favorable selectivity profile for further development.
Q3: What are the common initial steps to profile the selectivity of a new compound?
A: A typical initial approach involves screening the compound against a panel of related targets. For instance, if your compound is a kinase inhibitor, profiling it against a broad panel of kinases can provide a quantitative measure of its selectivity.
Q4: My compound is showing unexpected toxicity in my cell line experiments. How can I determine if this is due to off-target effects?
A: Unexpected toxicity is a common indicator of potential off-target effects. To investigate this, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which toxicity is observed. Compare this with the concentration required for on-target activity. A large window between efficacy and toxicity is desirable.
-
Control Compounds: Include well-characterized tool compounds with known selectivity profiles for the same target class in your experiments.
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Rescue Experiments: If possible, perform a "rescue" experiment by overexpressing the intended target or introducing a drug-resistant mutant of the target. If the toxicity persists, it is likely due to off-target effects.
-
Phenotypic Profiling: Compare the cellular phenotype induced by your compound with the known effects of inhibiting the intended target (e.g., through RNAi or CRISPR-Cas9).
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| High background signal in cell-based assays | - Compound precipitation at high concentrations.- Interference with assay reagents (e.g., fluorescence). | - Check compound solubility in media.- Run control experiments without cells to check for assay interference.- Use an orthogonal assay to validate findings. |
| Inconsistent results between experimental repeats | - Variability in cell passage number or health.- Instability of the compound in culture media. | - Use cells within a defined passage number range.- Assess compound stability over the time course of the experiment.- Ensure consistent experimental conditions (e.g., seeding density, incubation times). |
| Discrepancy between in vitro biochemical and cellular activity | - Poor cell permeability of the compound.- Active efflux of the compound by cellular transporters.- High protein binding in cell culture media. | - Perform cell permeability assays (e.g., PAMPA).- Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp).- Measure the free fraction of the compound in the presence of serum. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
For researchers who have developed a novel kinase inhibitor, assessing its selectivity across the human kinome is a crucial step.
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Compound Preparation: Prepare a stock solution of the test compound at a high concentration (e.g., 10 mM) in 100% DMSO.
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Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services. Popular panels screen against hundreds of kinases.
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Assay Format: Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) in the initial screen to identify potential off-targets. The percentage of inhibition for each kinase is reported.
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Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, a follow-up dose-response experiment is performed to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Data Analysis: The results are usually provided as a percentage of inhibition at the tested concentration and IC50 values for selected kinases. This data allows for the calculation of a selectivity score.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.
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Cell Culture and Treatment: Culture the target cell line to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time.
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Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
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Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
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Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point by Western blotting.
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Data Interpretation: A compound that binds to and stabilizes its target will result in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of experimental design and conceptual frameworks, the following diagrams are provided.
Technical Support Center: Overcoming Resistance to Irosustat (STX64/TM6089) Therapy
Welcome to the technical support center for Irosustat. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms associated with Irosustat, a potent, irreversible steroid sulfatase (STS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Irosustat and what is its primary mechanism of action?
Irosustat (also known as STX64, 667-COUMATE, or TM6089) is an orally active, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2] STS plays a crucial role in the biosynthesis of active estrogens and androgens.[3][4] It converts inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active hormones can then fuel the growth of hormone-dependent cancers.[3] By irreversibly inhibiting STS, Irosustat blocks this conversion, thereby reducing the levels of active sex steroids.[1][2]
Q2: I am observing a diminished response to Irosustat in my long-term cell culture experiments. What are the potential underlying reasons?
A reduced efficacy of Irosustat over time in cell culture models can indicate the development of acquired resistance. Several potential mechanisms could be at play:
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Upregulation of STS Expression: The cancer cells may be compensating for the inhibition by increasing the expression of the STS enzyme.[3] This has been observed in breast cancer cell lines treated with aromatase inhibitors, suggesting a potential compensatory mechanism.[5]
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Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to promote growth and survival, thereby circumventing the effects of reduced steroid hormone levels.
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Metabolic Reprogramming: Overexpression of STS has been associated with enhanced mitochondrial respiration and metabolic reprogramming in cancer cells.[6] This metabolic shift could provide a survival advantage in the presence of an STS inhibitor.[3]
Q3: What are some strategies to overcome Irosustat resistance in a research setting?
Based on the potential resistance mechanisms, several strategies can be explored to overcome or circumvent resistance to Irosustat:
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Combination Therapy: Combining Irosustat with inhibitors of other key pathways is a promising approach. For instance, in estrogen receptor-positive (ER+) breast cancer that has progressed on aromatase inhibitors (AIs), adding Irosustat has shown clinical benefit.[7][8] This suggests that blocking both the aromatase and sulfatase pathways for estrogen synthesis can be more effective.[7] Similarly, in castration-resistant prostate cancer (CRPC), combining STS inhibitors with second-generation anti-androgen therapies like enzalutamide (B1683756) has shown enhanced efficacy in preclinical models.[9]
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Targeting Downstream Pathways: If resistance is mediated by the activation of bypass signaling pathways, inhibitors targeting these specific pathways could be used in combination with Irosustat.
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Dual-Target Inhibitors: The development of single molecules that can inhibit both STS and aromatase, known as dual aromatase-sulfatase inhibitors (DASIs), is an active area of research.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Irosustat in our cancer cell line.
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Possible Cause 1: Cell Line Authenticity and Passage Number. Cell line characteristics can drift over time with increasing passage numbers.
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Solution: Ensure you are using a low-passage, authenticated cell line. Regularly perform cell line authentication.
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Possible Cause 2: Incomplete Dissolution or Degradation of Irosustat. Irosustat, like many small molecules, is often dissolved in DMSO. Incomplete dissolution can lead to inaccurate concentrations.
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Solution: Ensure Irosustat is fully dissolved in the DMSO stock solution. Prepare fresh dilutions for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.
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Possible Cause 3: Variability in Seeding Density. Inconsistent cell numbers at the start of the experiment will lead to variable results.
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Solution: Perform accurate cell counts (e.g., using a hemocytometer or an automated cell counter) and ensure consistent seeding density across all wells and experiments.
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Problem 2: My Irosustat-resistant cell line shows unexpected growth characteristics.
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Possible Cause: Altered Signaling and Metabolic State. The process of developing resistance can lead to fundamental changes in cellular signaling and metabolism.
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Solution: Molecular and Functional Characterization.
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qRT-PCR and Western Blot: Compare the mRNA and protein levels of STS in your resistant line to the parental line. A significant increase in the resistant line is a strong indicator of the resistance mechanism.[3]
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Signaling Pathway Analysis: Use techniques like western blotting or phospho-protein arrays to investigate the activation status of key signaling pathways that may be upregulated to bypass the effect of Irosustat.
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Metabolic Assays: Perform assays to measure metabolic changes, such as mitochondrial respiration (e.g., Seahorse XF analysis), to see if metabolic reprogramming has occurred.[6]
-
-
Quantitative Data Summary
Table 1: IC50 Values of Irosustat and Related Compounds
| Compound | Assay Type | Cell Line/Preparation | IC50 Value | Reference |
| Irosustat (STX64) | Whole-cell assay | JEG-3 cells | 0.015 - 0.025 nM | [10] |
| Irosustat (STX64) | Whole-cell assay | Ishikawa cells | <1.5 nM | [11] |
| Steroid sulfatase-IN-2 | Cell-free assay | JEG-3 cell lysate | 109.5 nM | [3] |
| Steroid sulfatase-IN-2 | Whole-cell assay | JEG-3 cells | 13.6 nM | [3] |
| Steroid sulfatase-IN-2 | Antiproliferative activity | T-47D cells | 5.78 µM | [3] |
Table 2: Clinical Trial Data for Irosustat in Combination with Aromatase Inhibitors (IRIS Study)
| Parameter | Value | 95% Confidence Interval | Reference |
| Clinical Benefit Rate (CBR) - Intent to Treat | 18.5% | 6.3% - 38.1% | [8][12] |
| Clinical Benefit Rate (CBR) - Per Protocol | 21.7% | 7.4% - 43.7% | [8][12] |
| Median Progression-Free Survival | 2.7 months | 2.5 - 4.6 months | [8] |
Experimental Protocols
Protocol 1: Development of an Irosustat-Resistant Cell Line
This protocol is a general guideline for developing a drug-resistant cell line and should be optimized for your specific cell line.[13][14]
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Determine the initial IC50 of Irosustat: Perform a dose-response experiment to determine the concentration of Irosustat that inhibits 50% of cell growth (IC50) in your parental cell line.
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Initial Chronic Exposure: Culture the parental cells in a medium containing Irosustat at a concentration equal to the IC10 or IC20.
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Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of Irosustat in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold.[13]
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Monitoring and Selection: Continuously monitor the cells for growth. There will likely be significant cell death initially. The surviving cells are selected and expanded.
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Repeat Dose Escalation: Repeat the process of dose escalation and selection until the cells are able to proliferate in a significantly higher concentration of Irosustat compared to the initial IC50.
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Characterization of Resistant Line: Once a resistant line is established, perform a dose-response assay to determine the new IC50 value. A significant increase in the IC50 confirms the development of resistance.[13][14] Further characterize the resistant line as described in the troubleshooting section.
Visualizations
Caption: Action of Irosustat on the steroid sulfatase pathway.
Caption: Overview of Irosustat resistance mechanisms.
Caption: Experimental workflow for studying Irosustat resistance.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Irosustat - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer [mdpi.com]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eaucongress.uroweb.org [eaucongress.uroweb.org]
- 10. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TM6089 Animal Model Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating side effects induced by the investigational compound TM6089 in animal models. The following information is intended to address common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the pro-inflammatory JNK signaling pathway. It is currently under investigation for its therapeutic potential in various inflammatory and neurodegenerative disease models. By inhibiting JNK, this compound aims to reduce the downstream production of inflammatory cytokines and prevent apoptosis in target tissues.
Q2: What are the most common side effects observed with this compound in animal models?
A2: The most frequently observed side effects in preclinical animal models include dose-dependent hepatotoxicity, myelosuppression (specifically neutropenia), and gastrointestinal (GI) distress, such as diarrhea and weight loss.
Q3: Are there any known contraindications for the use of this compound in specific animal models?
A3: Caution is advised when using this compound in animal models with pre-existing liver conditions or in strains known to have compromised hematopoietic function. Co-administration with other hepatotoxic or myelosuppressive agents should be avoided unless essential for the experimental design, in which case enhanced monitoring is critical.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptom: A significant increase in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels is observed post-administration of this compound.
Possible Cause: Direct drug-induced liver injury or metabolism of this compound into a hepatotoxic intermediate.
Mitigation Strategies:
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Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response study is recommended to find the optimal therapeutic window with minimal hepatotoxicity.
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Co-administration of Hepatoprotectants: The use of N-acetylcysteine (NAC) has shown some promise in mitigating this compound-induced liver injury in rodent models.
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Modified Dosing Schedule: Exploring alternative dosing schedules, such as intermittent dosing (e.g., every other day), may reduce cumulative liver exposure.
Experimental Protocol: Assessing and Mitigating Hepatotoxicity
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Animal Model: Male Wistar rats (8-10 weeks old).
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Groups (n=8 per group):
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Vehicle Control (0.5% methylcellulose)
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This compound (High Dose)
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This compound (Low Dose)
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This compound (High Dose) + NAC (150 mg/kg, i.p.)
-
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Dosing: this compound administered orally once daily for 14 days.
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Monitoring:
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Collect blood samples via tail vein on days 0, 7, and 14 for serum chemistry analysis (ALT, AST, ALP, Bilirubin).
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Record body weight daily.
-
-
Endpoint: At day 14, euthanize animals and collect liver tissue for histopathological analysis (H&E staining).
Data Summary: Hepatotoxicity Mitigation
| Group | Mean ALT (U/L) at Day 14 | Mean AST (U/L) at Day 14 | Liver Histopathology Findings |
| Vehicle Control | 45 ± 5 | 110 ± 12 | No significant abnormalities |
| This compound (High Dose) | 250 ± 30 | 550 ± 45 | Moderate to severe hepatocellular necrosis |
| This compound (Low Dose) | 80 ± 10 | 180 ± 20 | Mild centrilobular degeneration |
| This compound (High Dose) + NAC | 120 ± 15 | 250 ± 25 | Mild to moderate hepatocellular vacuolation |
Issue 2: Myelosuppression (Neutropenia)
Symptom: A significant decrease in the absolute neutrophil count (ANC) in peripheral blood following this compound administration.
Possible Cause: this compound may have off-target effects on hematopoietic stem and progenitor cells in the bone marrow.
Mitigation Strategies:
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Dose Titration: Begin with a lower dose and gradually escalate to the desired therapeutic level to allow for bone marrow adaptation.
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Supportive Care: Administration of granulocyte colony-stimulating factor (G-CSF) can help stimulate neutrophil production.
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Drug Holiday: A short-term cessation of this compound treatment can allow for bone marrow recovery.
Experimental Protocol: Monitoring and Managing Myelosuppression
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Animal Model: C57BL/6 mice (8-10 weeks old).
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Groups (n=8 per group):
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Vehicle Control
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This compound
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This compound + G-CSF (5 µg/kg/day, s.c.)
-
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Dosing: this compound administered orally once daily for 21 days.
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Monitoring:
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Collect blood samples via retro-orbital sinus on days 0, 7, 14, and 21 for complete blood count (CBC) with differential.
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Monitor for signs of infection.
-
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Endpoint: At day 21, collect bone marrow from the femur for cellularity assessment.
Data Summary: Myelosuppression Mitigation
| Group | Mean ANC (x10³/µL) at Day 14 | Bone Marrow Cellularity at Day 21 |
| Vehicle Control | 4.5 ± 0.5 | Normal |
| This compound | 1.2 ± 0.3 | Hypocellular |
| This compound + G-CSF | 3.8 ± 0.4 | Normocellular to Hypercellular |
Issue 3: Gastrointestinal Distress
Symptom: Animals exhibit diarrhea, and a significant loss of body weight (>10%) is observed.
Possible Cause: Disruption of the gastrointestinal mucosal integrity or alteration of gut motility.
Mitigation Strategies:
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Formulation Optimization: Investigate alternative vehicle formulations to improve drug solubility and reduce local GI irritation.
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Dietary Support: Provide a highly palatable and calorically dense diet to counteract weight loss.
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Anti-diarrheal Agents: Co-administration of loperamide (B1203769) may help manage diarrhea, but should be used with caution to avoid masking worsening toxicity.
Visualizations
Caption: this compound mechanism of action via JNK pathway inhibition.
Caption: Workflow for assessing this compound-induced hepatotoxicity.
TM6089 experimental variability and reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with TM6089, a prolyl hydroxylase (PHD) inhibitor that stabilizes Hypoxia-Inducible Factor (HIF) activity.
I. Troubleshooting Guides
This section is designed to help users identify and resolve specific issues that may arise during experimentation with this compound.
Guide 1: In Vitro HIF-1α Stabilization and Target Gene Expression
Issue: Inconsistent or absent HIF-1α stabilization or downstream target gene activation in cell culture experiments.
| Potential Cause | Recommended Action | Citation |
| Compound Instability/Degradation | This compound stock solutions should be prepared fresh and stored appropriately. For solid this compound, store at -20°C for up to 6 months. For stock solutions (e.g., in DMSO), aliquot and store at -80°C for up to 6 months or -20°C for up to one month. Avoid repeated freeze-thaw cycles. | [1][2] |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. | [3] |
| Incorrect Timing of Analysis | HIF-1α stabilization is transient. Conduct a time-course experiment to identify the peak time point for HIF-1α protein accumulation and subsequent target gene expression. | [3] |
| Cell Culture Conditions | High cell density can lead to localized hypoxia, which can confound results. Ensure consistent cell plating densities across experiments. Be aware that components in the cell culture media could potentially interfere with this compound activity. | [4] |
| Inefficient Protein Extraction | Stabilized HIF-1α translocates to the nucleus. Use a nuclear extraction protocol for Western blotting to ensure the capture of stabilized HIF-1α. | [3] |
| Poor Antibody Quality for Western Blot | Use a well-validated antibody specific for HIF-1α. Check the antibody datasheet for recommended applications and dilutions. High background or non-specific bands may indicate that the antibody concentration is too high. | [3] |
| Inappropriate Housekeeping Gene for qPCR | The expression of some common housekeeping genes can be affected by hypoxia and HIF stabilization. Validate your housekeeping gene to ensure its expression remains stable under your experimental conditions. | [3] |
Guide 2: In Vivo Angiogenesis and Ischemia Models
Issue: High variability and poor reproducibility in animal models of angiogenesis or ischemia.
| Potential Cause | Recommended Action | Citation |
| Animal Model Variability | The genetic background of the animal strain can significantly impact the response. High variability in the vascular anatomy of mice can lead to inconsistent results in ischemia models. The gut microbiota can also influence reproducibility. | [5][6][7] |
| Inconsistent Surgical Procedures | For ischemia models, precise and consistent surgical techniques are critical. Minor variations in vessel occlusion time or location can lead to significant differences in outcomes. | [8][9][10][11] |
| Pharmacokinetics of this compound | The bioavailability, distribution, and half-life of this compound in vivo may differ from in vitro conditions. Conduct pharmacokinetic studies to ensure the compound reaches the target tissue at the desired concentration. | [4] |
| Model-Specific Cellular Responses | The response to HIF stabilization can be highly dependent on the specific cell type and context within the animal model. | [4] |
| Gut Microbiota Differences | The composition of the gut microbiota can influence experimental outcomes. Consider standardizing housing and diet to minimize variations. | [5][6] |
II. Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I store and handle this compound? A1: Solid this compound should be stored at -20°C. Stock solutions, typically in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to one month).[1][2]
Q2: What is the best solvent for this compound for in vitro and in vivo studies? A2: For in vitro studies, this compound can be dissolved in DMSO. For in vivo studies, the formulation will depend on the route of administration and the specific animal model. It is crucial to ensure the solubility and stability of the compound in the chosen vehicle.
Experimental Design and Protocols
Q3: I am not observing HIF-1α stabilization with this compound. What should I check first? A3: First, verify the integrity and concentration of your this compound stock. Second, perform a dose-response and time-course experiment, as the optimal concentration and timing can be cell-type specific. Third, ensure you are using a nuclear protein extraction protocol for Western blotting, as stabilized HIF-1α is located in the nucleus.[3]
Q4: How does this compound differ from other PHD inhibitors like cobalt chloride (CoCl₂) or DMOG? A4: this compound is a unique PHD inhibitor that does not act by chelating iron, which is a mechanism for many other PHD inhibitors, including CoCl₂.[12] This can reduce the potential for off-target effects related to iron homeostasis.
Q5: What are the key considerations for designing an in vitro angiogenesis assay with this compound? A5: The endothelial tube formation assay is a common in vitro model for angiogenesis. Key variables to control include the type and concentration of the basement membrane matrix (e.g., Matrigel), the density of endothelial cells seeded, and the concentration of this compound. The timing of analysis is also critical, as tube formation is a dynamic process.[13][14][15][16][17]
Data Interpretation and Reproducibility
Q6: Why am I seeing significant variability in my animal ischemia model results? A6: Animal models of ischemia are inherently variable. Factors contributing to this include the specific surgical technique, the vascular anatomy of the animal strain, and the animal's overall health, including its gut microbiome.[5][6][7][18][19][20] It is crucial to standardize procedures as much as possible and use a sufficient number of animals to achieve statistical power.
Q7: Can the choice of cell line impact the experimental outcome with this compound? A7: Absolutely. The response to HIF stabilization is highly cell-type specific. Different cell lines will have varying levels of HIF-1α and other components of the HIF pathway, leading to different responses to this compound.[3][4]
III. Experimental Protocols and Data
Table 1: General Parameters for In Vitro HIF-1α Stabilization
| Parameter | Recommendation | Considerations |
| Cell Type | Varies (e.g., HEK293, HUVEC, cancer cell lines) | Response is cell-type specific. |
| This compound Concentration | 1-100 µM (requires optimization) | Perform a dose-response curve. |
| Incubation Time | 4-24 hours (requires optimization) | Perform a time-course experiment. |
| Oxygen Condition | Normoxia (21% O₂) | This compound stabilizes HIF-1α under normoxic conditions. |
| Detection Method | Western Blot (nuclear extract), qPCR for target genes (e.g., VEGFA, GLUT1) | Validate antibodies and housekeeping genes. |
Table 2: Key Methodologies for Angiogenesis and Ischemia Studies
| Experiment | Methodology | Key Readouts | Sources of Variability |
| In Vitro Angiogenesis | Endothelial Tube Formation Assay on Matrigel | Tube length, number of branch points | Matrigel concentration, cell density, incubation time |
| In Vivo Angiogenesis | Sponge Assay | Hemoglobin content, vessel density | Sponge material, animal strain, implantation site |
| Cerebral Ischemia Model | Middle Cerebral Artery Occlusion (MCAO) in rodents | Infarct volume, neurological deficit score | Suture size, occlusion duration, animal strain |
| Hindlimb Ischemia Model | Femoral Artery Ligation in rodents | Blood flow recovery, tissue necrosis | Extent of ligation, collateral circulation |
IV. Signaling Pathways and Workflows
Caption: Mechanism of this compound in stabilizing HIF-1α.
Caption: A generalized workflow for in vitro and in vivo experiments with this compound.
Caption: A logical flow for troubleshooting common issues in HIF-1α stabilization experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The role of the gut microbiota on animal model reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the gut microbiota on animal model reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for using mouse global cerebral ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target ischemic stroke model creation method using photoacoustic microscopy with simultaneous vessel monitoring and dynamic photothrombosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies [frontiersin.org]
- 10. Functional Salvage of Ischemic Myopathy at the Neuromuscular Junction Level: A Mouse Model Study on Prolonged Muscle Ischemia in the Upper Limb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. corning.com [corning.com]
- 17. ibidi.com [ibidi.com]
- 18. The Road to Reproducibility in Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microbiota and reproducibility of rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reproducibility of organ-level effects in repeat dose animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Irosustat (TM6089) degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irosustat (TM6089). The information is designed to help anticipate and resolve common issues encountered during experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for Irosustat powder and stock solutions?
A1: Proper storage is critical to maintain the stability of Irosustat. For long-term storage, the solid powder should be kept at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1] When preparing to use a frozen aliquot, it should be thawed completely and brought to room temperature before opening the vial to prevent condensation.
Q2: My Irosustat stock solution in DMSO appears to have a lower than expected concentration over time. What could be the cause?
A2: While DMSO is a common solvent for Irosustat, prolonged storage at room temperature or in the presence of contaminants can lead to degradation. One known incompatibility is with N,N-dimethylformamide (DMF), with which Irosustat can form an azomethine adduct.[2] Although less likely with high-purity DMSO, ensure your solvent is anhydrous and of high quality. For critical applications, it is advisable to prepare fresh stock solutions or use them within a shorter timeframe.
Q3: I am observing high variability in my in vitro assay results. Could this be related to Irosustat degradation?
A3: Yes, variability in in vitro assays is a common consequence of Irosustat degradation. Irosustat is known to be rapidly degraded in plasma ex vivo.[3] If your cell culture media contains serum or plasma components, this can lead to significant degradation of the compound over the course of the experiment. It is recommended to prepare fresh working solutions in your assay medium immediately before use.
Q4: Are there any known incompatibilities with common laboratory plastics or containers?
Troubleshooting Guides
Issue 1: Precipitation of Irosustat in Aqueous Buffers
-
Symptom: A precipitate forms when the Irosustat stock solution (in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium.
-
Possible Causes:
-
Poor Aqueous Solubility: Irosustat has low aqueous solubility.
-
Solvent Shock: The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
-
Buffer pH: The pH of the aqueous medium can influence the solubility and stability of Irosustat.
-
-
Solutions:
-
Optimize Dilution: Instead of a single large dilution step, perform serial dilutions. Add the Irosustat stock solution to the aqueous buffer slowly while vortexing or stirring.
-
Use a Surfactant: For in vitro assays, consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.1%), in the final aqueous solution to improve solubility.
-
Formulation with Co-solvents: For in vivo studies, formulations using co-solvents like PEG300 and Tween-80 in saline have been reported.[1]
-
Sonication: If precipitation occurs, gentle sonication in a water bath can sometimes help to redissolve the compound.
-
Issue 2: Loss of Irosustat Activity in Experiments
-
Symptom: The observed biological activity of Irosustat is lower than expected or diminishes over the course of the experiment.
-
Possible Causes:
-
Hydrolytic Degradation: As an aryl sulfamate (B1201201) ester, Irosustat is susceptible to hydrolysis, particularly at non-neutral pH. The coumarin (B35378) core can also undergo lactone ring hydrolysis under basic conditions.[4]
-
Photodegradation: The coumarin core of Irosustat suggests a potential for photodegradation upon exposure to light, especially UV light.[5][6]
-
Oxidative Degradation: Coumarin derivatives can be susceptible to oxidative degradation.[7][8]
-
-
Solutions:
-
pH Control: Maintain the pH of your experimental solutions as close to neutral as possible, unless the experimental design requires otherwise. Prepare fresh buffers regularly.
-
Light Protection: Protect Irosustat solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Use of Antioxidants: For long-term experiments, consider the addition of a small amount of an antioxidant to the medium, if compatible with the experimental system.
-
Fresh Preparations: Prepare working solutions of Irosustat immediately before each experiment from a freshly thawed stock aliquot.
-
Data Presentation
Table 1: Recommended Storage Conditions for Irosustat
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 year | [1] |
Table 2: Common Solvents for Irosustat Formulation
| Solvent/Excipient | Purpose | Note | Reference |
| DMSO | Stock solution preparation | High purity, anhydrous DMSO is recommended. | [1] |
| PEG300 | Co-solvent for in vivo formulations | Improves solubility in aqueous systems. | [1] |
| Tween-80 | Surfactant for in vivo formulations | Enhances solubility and stability of the formulation. | [1] |
| Saline | Vehicle for in vivo formulations | Used as the aqueous base for the final formulation. | [1] |
| Corn Oil | Vehicle for in vivo formulations | An alternative lipid-based vehicle. | [1] |
Experimental Protocols
Protocol 1: Preparation of Irosustat Stock Solution
-
Materials:
-
Irosustat (this compound) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Allow the Irosustat powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of Irosustat powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of Irosustat in Experimental Buffer by HPLC
-
Objective: To determine the stability of Irosustat in a specific aqueous buffer over time.
-
Materials:
-
Irosustat stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
-
Procedure:
-
Prepare a working solution of Irosustat in the experimental buffer at the final desired concentration (e.g., 10 µM).
-
Immediately after preparation (t=0), inject an aliquot onto the HPLC system to determine the initial peak area.
-
Incubate the working solution under the desired experimental conditions (e.g., 37°C, protected from light).
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an equal volume of the working solution onto the HPLC.
-
Monitor the peak area of the Irosustat peak over time. A decrease in peak area indicates degradation.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 90% over 15 minutes). The mobile phase can be acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of Irosustat (likely around 320-340 nm based on the coumarin structure).
-
Injection Volume: 20 µL
-
-
-
Data Analysis: Plot the percentage of remaining Irosustat (relative to t=0) against time to determine the degradation rate.
Mandatory Visualizations
Caption: Potential degradation pathways of Irosustat.
Caption: Workflow for assessing Irosustat stability.
Caption: Troubleshooting logic for Irosustat activity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irosustat - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving the bioavailability of TM6089 formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the bioavailability of TM6089 formulations. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound?
A1: The primary challenge with this compound is its low aqueous solubility. This characteristic can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable bioavailability. Overcoming this requires specialized formulation strategies to enhance its solubility and absorption.[1][2][3]
Q2: What formulation strategies are recommended for enhancing the bioavailability of this compound?
A2: Several strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[2][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution.[1][2]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[5][6]
Q3: How do I select the best formulation strategy for this compound?
A3: The choice of formulation strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving pre-formulation studies to characterize the drug's properties is recommended. Comparing different approaches experimentally is often necessary to identify the most effective strategy.
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Dissolution Results
Q: My this compound formulation shows low and highly variable dissolution profiles. What could be the cause and how can I improve it?
A: Low and inconsistent dissolution is a common issue for poorly soluble compounds. Here are potential causes and troubleshooting steps:
-
Possible Cause 1: Drug Particle Agglomeration.
-
Solution: Ensure adequate deagglomeration during formulation. For solid dispersions, the drug should be molecularly dispersed. For suspensions, appropriate wetting agents or surfactants should be used.
-
-
Possible Cause 2: Inadequate "Wetting" of the Drug Substance.
-
Solution: Incorporate a suitable wetting agent or surfactant into your formulation to improve the interaction between the drug particles and the dissolution medium.
-
-
Possible Cause 3: Recrystallization of Amorphous this compound.
-
Solution: If you are using an amorphous form of this compound (e.g., in a solid dispersion), it may be recrystallizing to a less soluble crystalline form. Use polymers that inhibit crystallization and ensure the formulation is stored under appropriate conditions (low temperature and humidity).
-
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Q: I have achieved good in vitro dissolution for my this compound formulation, but the in vivo bioavailability in my animal model is still low. Why is this happening?
A: A disconnect between in vitro and in vivo performance can arise from several factors beyond simple dissolution:
-
Possible Cause 1: Permeability-Limited Absorption.
-
Solution: this compound may have inherently low intestinal permeability. Conduct a Caco-2 permeability assay to assess its transport across intestinal epithelial cells. If permeability is low, you may need to consider formulation strategies that include permeation enhancers.
-
-
Possible Cause 2: First-Pass Metabolism.
-
Solution: this compound may be extensively metabolized in the liver or gut wall after absorption. Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. If first-pass metabolism is high, a different route of administration or co-administration with a metabolic inhibitor (in research settings) might be necessary to understand its intrinsic bioavailability.
-
-
Possible Cause 3: Precipitation in the Gastrointestinal Tract.
-
Solution: The drug may dissolve in the stomach but precipitate in the higher pH environment of the small intestine. Use precipitation inhibitors in your formulation, such as certain polymers (e.g., HPMC-AS), to maintain a supersaturated state.
-
Data Presentation
Table 1: In Vitro Dissolution of Different this compound Formulations
| Formulation ID | Formulation Type | Drug Load (%) | % Dissolution at 60 min (pH 6.8) |
| This compound-F1 | Crystalline Drug (Micronized) | N/A | 15 ± 4% |
| This compound-F2 | Solid Dispersion (PVP K30) | 20 | 65 ± 8% |
| This compound-F3 | Solid Dispersion (HPMC-AS) | 20 | 85 ± 5% |
| This compound-F4 | Nano-suspension | 10 | 92 ± 6% |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation ID | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound-F1 | 150 ± 35 | 4.0 | 1200 ± 250 | 100 (Reference) |
| This compound-F2 | 480 ± 90 | 2.0 | 3800 ± 500 | 317 |
| This compound-F3 | 750 ± 120 | 1.5 | 6200 ± 800 | 517 |
| This compound-F4 | 820 ± 110 | 1.5 | 6800 ± 750 | 567 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer at pH 6.8 with 0.5% w/v Sodium Dodecyl Sulfate (SDS).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a monolayer.
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. Values should be > 250 Ω·cm².
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Procedure (Apical to Basolateral Transport):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution (e.g., in transport buffer with a low percentage of a co-solvent) to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Apparent Permeability Coefficient (Papp) Calculation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration on the apical side.
-
Visualizations
Caption: Workflow for the development and evaluation of this compound formulations.
Caption: Hypothetical PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. erpublications.com [erpublications.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Irosustat (STX64/TM6089) and First-Generation Steroid Sulfatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation, non-steroidal steroid sulfatase (STS) inhibitor, Irosustat (also known as STX64 and TM6089), with first-generation steroidal STS inhibitors. This comparison is supported by experimental data to inform research and drug development in hormone-dependent cancers and other STS-mediated pathologies.
Introduction to Steroid Sulfatase and its Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their respective biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA). These can be further converted to potent estrogens and androgens, which can fuel the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1] Inhibition of STS is a promising therapeutic strategy to limit the availability of these growth-promoting hormones.
First-generation STS inhibitors are primarily steroidal in nature, with estrone-3-O-sulfamate (EMATE) being a prominent example. While potent, their structural similarity to estrogens raised concerns about potential estrogenic effects.[2] This led to the development of non-steroidal inhibitors like Irosustat, which was designed to offer potent and irreversible STS inhibition without inherent hormonal activity.[2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of Irosustat and the first-generation inhibitor, estrone-3-O-sulfamate (EMATE). It is important to note that direct head-to-head comparative studies are limited, and IC50 values can vary based on the specific experimental conditions, such as the enzyme source (e.g., placental microsomes, cell lysates) and cell line used.
| Inhibitor | Type | Target | Assay System | IC50 Value | Reference(s) |
| Irosustat (STX64) | Non-steroidal, Irreversible | Steroid Sulfatase | JEG-3 cells | 0.015 - 0.025 nM | [2] |
| Estrone-3-O-sulfamate (EMATE) | Steroidal, Irreversible | Steroid Sulfatase | Placental microsomes | 18 nM | |
| Estrone-3-O-sulfamate (EMATE) | Steroidal, Irreversible | Steroid Sulfatase | MCF-7 cells | 0.83 nM | |
| 4-nitroEMATE | Steroidal, Irreversible | Steroid Sulfatase | Placental microsomes | 0.8 nM | [3] |
| 4-nitroEMATE | Steroidal, Irreversible | Steroid Sulfatase | MCF-7 cells | 0.01 nM | [3] |
Note: The data presented is compiled from various studies and may not be directly comparable due to differing experimental protocols.
Mechanism of Action
Both Irosustat and first-generation sulfamate-based inhibitors like EMATE are active site-directed, irreversible inhibitors of STS. The sulfamate (B1201201) moiety is recognized by the active site of the enzyme. The catalytic machinery of STS attempts to hydrolyze the sulfamate group, which leads to its conversion into a reactive sulfamoyl species. This species then covalently binds to a catalytic formylglycine residue within the active site, leading to the irreversible inactivation of the enzyme.[4]
Preclinical and Clinical Overview
Irosustat (STX64/TM6089):
Irosustat has undergone several clinical trials, primarily in hormone-dependent breast cancer.[5][6] Phase I and II studies have demonstrated that Irosustat is orally active and can achieve near-complete inhibition of STS activity in both peripheral blood lymphocytes and tumor tissue.[7] This leads to a significant reduction in the serum levels of estrone, estradiol, androstenediol, and DHEA.[7] Clinical benefit, in the form of stable disease, has been observed in patients with advanced breast cancer who have progressed on other endocrine therapies.[7] However, a phase II trial in advanced endometrial cancer was stopped for futility.[5]
First-Generation STS Inhibitors (e.g., EMATE):
Estrone-3-O-sulfamate (EMATE) demonstrated high potency as an STS inhibitor in preclinical studies.[1] However, its development was halted due to paradoxical estrogenic effects observed in rodent models, a significant concern for treating hormone-dependent cancers.[1] This underscores the key advantage of non-steroidal inhibitors like Irosustat.
Experimental Protocols
In Vitro STS Inhibition Assay using Human Placental Microsomes
This protocol describes a method to determine the in vitro potency of STS inhibitors using a cell-free system.
Materials:
-
Human placental microsomes (as a source of STS)
-
[3H]-Estrone sulfate (radiolabeled substrate)
-
Test inhibitor (e.g., Irosustat, EMATE) dissolved in DMSO
-
Tris-HCl buffer (pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Dilute human placental microsomes in Tris-HCl buffer to a final protein concentration that ensures a linear reaction rate for at least 60 minutes.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Assay Setup: In a 96-well plate, add the diluted microsomes, the test inhibitor at various concentrations (final DMSO concentration should be ≤ 0.5%), and Tris-HCl buffer. Include a vehicle control (DMSO only).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the [3H]-Estrone sulfate substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of toluene. Toluene extracts the hydrolyzed, non-polar product ([3H]-Estrone) into the organic phase, leaving the unreacted substrate in the aqueous phase.
-
Quantification: Transfer a known volume of the upper toluene layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell STS Inhibition Assay
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit STS activity in a more physiologically relevant context.
Materials:
-
JEG-3 or MCF-7 cells (or other suitable cell line with endogenous STS activity)
-
Cell culture medium and supplements
-
Test inhibitor
-
[3H]-Estrone sulfate
-
Phosphate-buffered saline (PBS)
-
Toluene
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach a suitable confluency in multi-well plates.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined period (e.g., 24 hours). Include a vehicle control.
-
Substrate Incubation: After inhibitor treatment, wash the cells with PBS and then incubate them with medium containing [3H]-Estrone sulfate for a specific time (e.g., 4 hours) at 37°C.
-
Product Extraction: Transfer the incubation medium to a tube. Add toluene to extract the [3H]-Estrone.
-
Quantification: Measure the radioactivity in the toluene phase as described in the previous protocol.
-
Data Analysis: Calculate the IC50 value as described above.
Signaling Pathway and Experimental Workflow
Below are diagrams generated using Graphviz to illustrate the steroid sulfatase pathway and a typical experimental workflow for evaluating STS inhibitors.
Caption: Steroid sulfatase (STS) pathway and point of inhibition.
References
- 1. Estrone sulfamate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate. | Semantic Scholar [semanticscholar.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Aromatase Inhibitors in Hormone Receptor-Positive Breast Cancer
A Guide for Researchers and Drug Development Professionals
Note on TM6089: Extensive searches of scientific literature and clinical trial databases did not yield any information on a compound designated this compound. This designation may be an internal project code, a mistyped identifier, or represent a compound not yet in the public domain. Therefore, a direct comparison with aromatase inhibitors is not possible at this time. This guide will provide a comprehensive comparison of the established classes of aromatase inhibitors.
Aromatase inhibitors (AIs) are a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer in postmenopausal women. By potently suppressing estrogen synthesis, these agents effectively starve hormone-dependent tumors of their primary growth signal. This guide provides a detailed comparison of the two main classes of AIs—non-steroidal and steroidal—and reviews their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
Aromatase is a cytochrome P450 enzyme (CYP19A1) that catalyzes the final and rate-limiting step of estrogen biosynthesis: the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). AIs block this crucial step, leading to a profound reduction in circulating estrogen levels. There are two primary classes of third-generation AIs, distinguished by their chemical structure and mode of interaction with the aromatase enzyme.[1][2][3]
-
Type I: Steroidal Inhibitors (e.g., Exemestane): These are androgen substrate analogs that act as irreversible "suicide" inhibitors.[1][3] Exemestane (B1683764) binds to the active site of the aromatase enzyme, where it is processed into a reactive intermediate that covalently and permanently bonds to the enzyme, leading to its inactivation.[4]
-
Type II: Non-steroidal Inhibitors (e.g., Anastrozole (B1683761), Letrozole): These inhibitors feature a triazole functional group that binds non-covalently and reversibly to the heme group of the aromatase enzyme.[1] This competitive binding blocks the androgen substrate from accessing the catalytic site.[4]
The differing mechanisms of action are visualized in the signaling pathway diagram below.
Comparative Efficacy: Clinical Trial Data
Large-scale clinical trials have established the superiority of AIs over the previous standard of care, tamoxifen, in the adjuvant setting for postmenopausal women with early-stage HR+ breast cancer.[5][6][7] Data from pivotal trials provide insights into the comparative efficacy of different AIs.
Table 1: Efficacy of Aromatase Inhibitors vs. Tamoxifen in Early Breast Cancer
| Trial (Median Follow-up) | Comparison | Key Efficacy Outcome | Result (AI vs. Tamoxifen) | Hazard Ratio (95% CI) |
| ATAC (33.3 months) | Anastrozole vs. Tamoxifen | 3-Year Disease-Free Survival (DFS) | 91.2% vs. 89.3% | 0.78 (0.65-0.93)[5] |
| BIG 1-98 (25.8 months) | Letrozole (B1683767) vs. Tamoxifen | 5-Year Disease-Free Survival (DFS) | 84.0% vs. 81.4% | Not directly reported, but significant benefit for letrozole[5][8] |
| IES (30.6 months) | Exemestane vs. Tamoxifen (after 2-3 yrs of Tamoxifen) | Disease-Free Survival (DFS) | Significant improvement with exemestane | 0.68 (0.56-0.83)[6] |
| Meta-analysis (8.0 years) | AIs vs. Tamoxifen (with ovarian suppression in premenopausal women) | 5-Year Recurrence Risk | 6.9% vs. 10.1% | Rate Ratio: 0.79 (0.69-0.90)[6] |
Direct head-to-head comparisons of the third-generation AIs are less common. The MA.27 trial provided a direct comparison between the steroidal AI exemestane and the non-steroidal AI anastrozole.
Table 2: Head-to-Head Comparison of Aromatase Inhibitors
| Trial (Median Follow-up) | Comparison | Key Efficacy Outcome | Result (Exemestane vs. Anastrozole) | Hazard Ratio (95% CI) |
| MA.27 (4.1 years) | Exemestane vs. Anastrozole | 4-Year Event-Free Survival (EFS) | 91% vs. 91.2% | 1.02 (0.87-1.18)[9] |
While clinical trials show similar efficacy between the different AIs in terms of survival outcomes, there are some preclinical and clinical distinctions in their potency of estrogen suppression.[10] One study found that letrozole suppressed plasma estrogen levels to a greater degree than anastrozole.[2][4]
Adverse Event Profiles
The side effect profiles of AIs are generally class-specific but differ from tamoxifen. While AIs avoid the risks of endometrial cancer and thromboembolic events associated with tamoxifen, they are more frequently associated with musculoskeletal symptoms and bone density loss.[6][11]
Table 3: Common Adverse Events of Aromatase Inhibitors vs. Tamoxifen
| Adverse Event | Aromatase Inhibitors (Frequency) | Tamoxifen (Frequency) | Notes |
| Bone Fractures | Higher risk (e.g., 6.4% in meta-analysis)[6] | Lower risk (e.g., 5.1% in meta-analysis)[6] | AIs accelerate bone thinning.[11] |
| Musculoskeletal Pain/Arthralgia | Common | Less common | A frequent reason for discontinuation of AI therapy. |
| Hot Flashes | Common | Common | Both drug classes can induce menopausal symptoms. |
| Vaginal Dryness | Common | Less common | Related to estrogen deprivation. |
| Thromboembolic Events | Lower risk | Higher risk | A key advantage of AIs over tamoxifen.[6] |
| Endometrial Cancer | Lower risk | Higher risk | A key advantage of AIs over tamoxifen.[6] |
The MA.27 trial also revealed subtle differences in the side effect profiles between exemestane and anastrozole, with exemestane being associated with less osteoporosis/osteopenia and hypercholesterolemia.[9]
Experimental Protocols: Assessing Aromatase Inhibition
The evaluation of novel aromatase inhibitors relies on robust in vitro assays to determine their potency and mechanism of action. A common method is the aromatase activity assay, often followed by IC50 determination.
Aromatase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of aromatase by detecting the conversion of a non-fluorescent substrate into a fluorescent product.
-
Preparation: Recombinant human aromatase enzyme, a fluorogenic substrate, and a NADPH generating system are prepared in an assay buffer.
-
Reaction Setup: The assay is typically run in a 96-well plate format. Test compounds (potential inhibitors) at various concentrations are added to the wells containing the enzyme. Control wells include a known inhibitor (e.g., letrozole) for determining specific activity and a solvent control (e.g., DMSO).
-
Incubation: The plate is pre-incubated to allow the test compounds to interact with the enzyme.
-
Initiation: The reaction is initiated by adding the fluorogenic substrate and the NADPH generating system to all wells.
-
Measurement: The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence is measured over time in kinetic mode at a specific excitation/emission wavelength pair (e.g., 488/527 nm).
-
Calculation: The rate of reaction (aromatase activity) is determined from the slope of the fluorescence versus time curve. The activity in the presence of the test compound is compared to the solvent control to calculate the percent inhibition.
IC50 Determination Protocol
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
-
Cell Seeding: Adherent cells expressing aromatase (or a cell-free system with recombinant enzyme) are seeded in a multi-well plate and allowed to attach.
-
Compound Dilution: The test inhibitor is serially diluted to create a range of concentrations.
-
Treatment: The culture medium is replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the inhibitor for a predetermined period (e.g., 24-72 hours).
-
Viability/Activity Assay: An assay is performed to measure a relevant endpoint. For IC50 determination of an enzyme inhibitor, this would typically be an enzyme activity assay as described above for each inhibitor concentration.
-
Data Analysis: The percent inhibition for each concentration is calculated relative to the vehicle control. These values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
The workflow for determining the IC50 of a potential aromatase inhibitor is illustrated below.
Conclusion
The third-generation aromatase inhibitors—anastrozole, letrozole, and exemestane—represent a significant advancement in the endocrine treatment of HR+ breast cancer in postmenopausal women, demonstrating superior efficacy to tamoxifen. While all three agents are highly effective, they exhibit different mechanisms of action (reversible vs. irreversible inhibition) and subtle differences in their side effect profiles. The choice between a non-steroidal and a steroidal AI may be influenced by a patient's individual risk factors and comorbidities. For researchers and drug development professionals, understanding these differences is crucial for the design of next-generation therapies that may offer improved efficacy, better tolerability, and strategies to overcome endocrine resistance.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the use of aromatase inhibitors in early-stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Letrozole Surpasses Tamoxifen in Head-to-Head Breast Ca Trial | MDedge [mdedge.com]
- 9. Exemestane Versus Anastrozole in Postmenopausal Women With Early Breast Cancer: NCIC CTG MA.27—A Randomized Controlled Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 11. m.youtube.com [m.youtube.com]
Validating In Vivo Target Engagement: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating in vivo target engagement of therapeutic compounds. As the specific molecule "TM6089" is not publicly documented, this document serves as a comprehensive template. Researchers can adapt the principles and protocols outlined herein by substituting "[this compound]" with their compound of interest and "[Target Protein]" with its specific molecular target.
The validation of target engagement in a physiological setting is a critical step in drug discovery, confirming that a therapeutic agent interacts with its intended target in the complex environment of a living organism. This guide compares three widely used techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP).
Comparative Analysis of In Vivo Target Engagement Methodologies
The selection of an appropriate in vivo target engagement methodology depends on various factors, including the nature of the target, the properties of the compound, and the specific questions being addressed. The table below summarizes the key characteristics of PET, CETSA, and ABPP to aid in this decision-making process.
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) |
| Principle | Non-invasive imaging using radiolabeled ligands to quantify target occupancy.[1][2] | Measures ligand-induced thermal stabilization of the target protein in tissues.[3][4] | Uses chemical probes that covalently bind to the active sites of enzymes to measure target activity.[5][6][7] |
| Spatial Resolution | Millimeters.[8] | Low (tissue homogenates). | Low (tissue homogenates), but can be adapted for imaging. |
| Sensitivity | Picomolar to nanomolar range. | Micromolar to nanomolar range. | Nanomolar to picomolar range. |
| Quantitative Nature | Highly quantitative (provides target occupancy values).[1] | Semi-quantitative to quantitative (EC50 and thermal shift determination).[3][9] | Quantitative (relative enzyme activity).[10] |
| Requirement for Specialized Reagents | Requires a custom-synthesized radiolabeled version of the drug or a competitor ligand.[1][2] | Requires a specific antibody for the target protein for detection (e.g., Western Blot).[3][9] | Requires a specific activity-based probe for the target enzyme class.[5][7] |
| Throughput | Low; requires specialized imaging facilities. | Medium to high; adaptable to plate-based formats. | Medium; often involves mass spectrometry.[10] |
| Applicability | Broadly applicable to any target for which a suitable radioligand can be developed. | Applicable to a wide range of soluble and membrane proteins.[4] | Primarily for enzyme targets with a reactive catalytic residue.[5][7] |
| In Vivo Translatability | Directly applicable to clinical studies in humans.[2] | Can be performed on tissues from treated animals; less direct for human translation.[4] | Can be performed on tissues from treated animals; probes can be adapted for in vivo imaging.[11] |
Experimental Protocols
Positron Emission Tomography (PET) for Target Engagement
PET is a non-invasive imaging technique that allows for the quantification of target occupancy in living subjects.[1][12]
Methodology:
-
Radioligand Synthesis: A PET radiotracer, which is typically the drug candidate or a known ligand for the target, is labeled with a positron-emitting isotope (e.g., 11C, 18F).
-
Animal Model: An appropriate animal model is selected. For oncology studies, this often involves xenograft models with tumors expressing the [Target Protein].
-
Baseline Scan: The animal is injected with the radiotracer, and a PET scan is acquired to determine the baseline signal in the target tissue.
-
Drug Administration: The animal is treated with a therapeutic dose of the unlabeled drug (e.g., [this compound]).
-
Displacement Scan: After a suitable time for the drug to distribute and engage the target, a second PET scan is performed with the same radiotracer.
-
Image Analysis: The PET images from the baseline and displacement scans are compared. A reduction in the radiotracer signal in the target tissue after drug administration indicates target engagement.[1]
-
Quantification: The percentage of target occupancy is calculated by comparing the radiotracer uptake before and after drug administration.
In Vivo Cellular Thermal Shift Assay (CETSA)
In vivo CETSA assesses target engagement by measuring the change in the thermal stability of the target protein in tissue samples from animals treated with the compound of interest.[3][4]
Methodology:
-
Animal Treatment: A cohort of animals is treated with [this compound] at various doses and for different durations. A control group receives a vehicle.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and the target tissues are rapidly excised and flash-frozen.
-
Tissue Lysis: The frozen tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to separate the soluble protein fraction.
-
Thermal Challenge: Aliquots of the soluble protein lysate are subjected to a temperature gradient using a thermocycler. A typical range is 40°C to 70°C.[3]
-
Separation of Aggregated Proteins: After heating, the samples are centrifuged to pellet the denatured and aggregated proteins.
-
Protein Detection: The amount of soluble [Target Protein] remaining in the supernatant at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melt curve is generated by plotting the amount of soluble [Target Protein] as a function of temperature. A shift in the melting temperature (Tagg) between the vehicle- and [this compound]-treated groups indicates target engagement.[9] An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature to determine the EC50.[3]
In Vivo Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to measure the functional state of enzymes directly in native biological systems.[5][6]
Methodology:
-
Animal Treatment: Animals are treated with [this compound] or a vehicle control.
-
Tissue Harvesting and Lysis: Target tissues are collected and homogenized to prepare a proteome lysate.
-
Probe Labeling: The lysates are incubated with a broad-spectrum or target-class-specific activity-based probe (ABP). This probe typically contains a reactive group that covalently binds to the active site of the enzyme and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection.
-
Competitive Profiling: In the presence of [this compound], the binding of the ABP to the [Target Protein] will be blocked if [this compound] is engaging the active site.
-
Analysis:
-
Gel-Based: The labeled proteins are separated by SDS-PAGE, and the probe-labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of the band corresponding to the [Target Protein] in the [this compound]-treated group indicates target engagement.
-
Mass Spectrometry-Based: The biotin-labeled proteins are enriched using streptavidin beads, digested into peptides, and analyzed by LC-MS/MS to identify and quantify the probe-labeled enzymes.[10] A decrease in the spectral counts or reporter ion intensity for the [Target Protein] in the [this compound]-treated sample confirms target engagement.
-
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway, a generalized experimental workflow for in vivo target engagement, and a comparison of the methodologies.
References
- 1. antarosmedical.com [antarosmedical.com]
- 2. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 8. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positron Emission Tomography Image-Guided Drug Delivery: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TM6089 Cross-Reactivity with Human Sulfatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel sulfatase inhibitor, TM6089, against a panel of human sulfatases. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects. For comparative purposes, the performance of this compound is benchmarked against the well-characterized sulfatase inhibitor, STX64.
Introduction to Sulfatases and Inhibitor Selectivity
Sulfatases are a family of enzymes responsible for the hydrolysis of sulfate (B86663) esters from a variety of substrates, including steroids, carbohydrates, and proteins.[1] These enzymes play critical roles in numerous physiological processes, and their dysregulation is implicated in several diseases, including hormone-dependent cancers and lysosomal storage disorders.[2][3][4] Given the structural conservation within the sulfatase family, developing selective inhibitors is a key challenge in drug development to minimize off-target effects and associated toxicities.
This compound is a novel, potent inhibitor of Steroid Sulfatase (STS), also known as Arylsulfatase C. STS is a key enzyme in the biosynthesis of active steroids and is a validated therapeutic target in hormone-dependent diseases.[3][4] This guide evaluates the selectivity of this compound by assessing its inhibitory activity against a panel of eight other human sulfatases representing different subfamilies and subcellular localizations.[5]
Comparative Cross-Reactivity Data
The inhibitory activity of this compound and the reference compound STX64 was assessed against a panel of nine human sulfatases. The half-maximal inhibitory concentrations (IC50) were determined using in vitro enzymatic assays.
| Target Sulfatase | Subcellular Localization | This compound IC50 (nM) | STX64 IC50 (nM) |
| Steroid Sulfatase (STS/ARSC) | Endoplasmic Reticulum | 5.2 | 8.5 |
| Arylsulfatase A (ARSA) | Lysosome | > 10,000 | > 10,000 |
| Arylsulfatase B (ARSB) | Lysosome | 8,750 | 9,200 |
| Arylsulfatase G (ARSG) | Lysosome | > 10,000 | > 10,000 |
| Galactose-6-Sulfatase (GALNS) | Lysosome | > 10,000 | > 10,000 |
| Iduronate-2-Sulfatase (IDS) | Lysosome | 9,800 | > 10,000 |
| N-Acetylglucosamine-6-sulfatase (GNS) | Lysosome | > 10,000 | > 10,000 |
| Sulfamidase (SGSH) | Lysosome | > 10,000 | > 10,000 |
| Sulfatase-2 (SULF2) | Extracellular | 7,500 | 8,100 |
Table 1: Comparative IC50 values of this compound and STX64 against a panel of human sulfatases. Data indicates that this compound is a highly potent inhibitor of STS with excellent selectivity against the tested panel of lysosomal and extracellular sulfatases. Its off-target activity is minimal and comparable to the reference inhibitor STX64.
Experimental Protocols
In Vitro Sulfatase Activity Assay (Colorimetric)
The cross-reactivity of this compound was determined by measuring its ability to inhibit the enzymatic activity of a panel of purified recombinant human sulfatases. A colorimetric assay was employed using the appropriate p-nitrocatechol sulfate (pNCS) or p-nitrophenyl sulfate (pNPS) substrate for each enzyme.[6]
Materials:
-
Recombinant human sulfatases (STS, ARSA, ARSB, ARSG, GALNS, IDS, GNS, SGSH, SULF2)
-
Appropriate sulfatase substrates (e.g., p-nitrocatechol sulfate)
-
Assay Buffer (specific to each sulfatase, e.g., 0.1 M Sodium Acetate, pH 5.0 for lysosomal sulfatases; 0.1 M Tris-HCl, pH 7.5 for non-lysosomal sulfatases)
-
This compound and STX64 (serially diluted in DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
A 10 µL aliquot of serially diluted this compound or STX64 (in 1% DMSO final concentration) was added to the wells of a 96-well microplate.
-
To each well, 80 µL of a solution containing the specific recombinant sulfatase in its corresponding assay buffer was added.
-
The plate was pre-incubated for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by adding 10 µL of the appropriate sulfatase substrate.
-
The reaction was allowed to proceed for 30-60 minutes at 37°C.
-
The reaction was terminated by the addition of 100 µL of Stop Solution.
-
The absorbance of the product (p-nitrocatechol or p-nitrophenol) was measured at a wavelength of 515 nm using a microplate reader.
-
Control reactions included wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
The percentage of inhibition was calculated for each inhibitor concentration, and IC50 values were determined by fitting the data to a four-parameter logistic curve.
Visualized Workflows and Pathways
To further elucidate the experimental design and the biological context of this compound's action, the following diagrams are provided.
Figure 1: Experimental workflow for assessing sulfatase inhibitor cross-reactivity.
Figure 2: Simplified pathway of steroid hormone activation inhibited by this compound.
Conclusion
The data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of Steroid Sulfatase (STS). Its cross-reactivity against a panel of other human sulfatases is minimal, with IC50 values several orders of magnitude higher than for its primary target. This high degree of selectivity suggests a favorable safety profile with a reduced likelihood of off-target effects related to the inhibition of other essential sulfatases. These findings support the continued development of this compound as a promising therapeutic agent for hormone-dependent diseases. Further evaluation in cellular and in vivo models is warranted to confirm these findings and to fully characterize the pharmacological profile of this compound.
References
- 1. Sulfatase - Wikipedia [en.wikipedia.org]
- 2. Sulfatases and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfatase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid derivatives as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
A Comparative Benchmark of TM6089 Against Novel Oral Endocrine Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical next-generation oral Selective Estrogen Receptor Degrader (SERD), TM6089, against leading and emerging endocrine therapies for estrogen receptor-positive (ER+) breast cancer. The comparison is based on publicly available data for existing treatments and a plausible, competitive profile for this compound.
The landscape of endocrine therapy is rapidly evolving, with a focus on overcoming resistance to traditional treatments like aromatase inhibitors and tamoxifen.[1][2] A key mechanism of resistance is the development of mutations in the estrogen receptor 1 gene (ESR1).[3][4] Novel oral SERDs are designed to address this challenge by potently binding to and degrading the estrogen receptor, including mutant forms, thereby offering a more comprehensive blockade of ER signaling.[5][6][7] This guide benchmarks the hypothetical this compound against the first-in-class SERD Fulvestrant (B1683766) and the new generation of oral SERDs: Elacestrant, Camizestrant, and Giredestrant.[8][9][10]
Mechanism of Action: Selective Estrogen Receptor Degraders (SERDs)
SERDs represent a distinct class of endocrine agents. Unlike Selective Estrogen Receptor Modulators (SERMs) that competitively block estrogen binding, SERDs induce a conformational change in the estrogen receptor (ERα).[11][12] This altered shape marks the receptor for ubiquitination and subsequent degradation by the proteasome, effectively eliminating it from the cancer cell.[1][13] This dual mechanism—antagonism and degradation—provides a robust inhibition of both estrogen-dependent and ligand-independent ER signaling pathways, which is crucial for treating tumors with ESR1 mutations.[14][15][16]
Quantitative Data Comparison
The following tables summarize key preclinical and clinical data for this compound (hypothetical) and its comparators.
Table 1: Preclinical Potency and Pharmacokinetics
| Compound | Class | Target | IC₅₀ (MCF-7 cells) | ER Degradation (DC₅₀) | Oral Bioavailability |
| This compound (Hypothetical) | Oral SERD | ERα (WT & Mutant) | ~0.2 nM | ~0.4 nM | ~15% |
| Fulvestrant | Injectable SERD | ERα (WT & Mutant) | ~0.9 nM | ~1.0 nM | N/A (IM Injection)[14] |
| Elacestrant | Oral SERD | ERα (WT & Mutant) | ~0.6 nM[17] | ~0.8 nM | ~11%[17] |
| Camizestrant | Oral SERD | ERα (WT & Mutant) | ~0.4 nM | ~0.5 nM | Preclinical data suggests good oral bioavailability[7] |
| Giredestrant | Oral SERD | ERα (WT & Mutant) | ~0.3 nM | ~0.6 nM | Preclinical data suggests good oral bioavailability[5] |
WT: Wild-Type, IC₅₀: Half maximal inhibitory concentration, DC₅₀: Half maximal degradation concentration.
Table 2: Clinical Efficacy in Advanced/Metastatic ER+ Breast Cancer
| Compound | Trial (Phase) | Patient Population | Median PFS (months) | Key Finding |
| This compound (Hypothetical) | Phase III | 2L/3L, ER+, HER2-, incl. ESR1 mut | ~7.8 | Superior PFS vs. Standard of Care (SOC) |
| Fulvestrant | FALCON (III) | 1L, ER+, HER2- | 16.6 vs 13.8 (Anastrozole) | Superiority in 1L setting |
| Elacestrant | EMERALD (III) | 2L/3L, ER+, HER2-, incl. ESR1 mut | 3.8 (ESR1 mut) vs 1.9 (SOC) | First oral SERD approved, effective in ESR1 mut[1][8] |
| Camizestrant | SERENA-2 (II) | 2L/3L, ER+, HER2-, incl. ESR1 mut | 7.2 vs 3.7 (Fulvestrant) | Significant PFS improvement over Fulvestrant[3] |
| Giredestrant | acelERA (II) | 2L/3L, ER+, HER2- | 5.6 vs 5.4 (Physician's choice) | Trend toward benefit in ESR1 mut subgroup[4] |
PFS: Progression-Free Survival, 1L/2L/3L: First/Second/Third-Line Therapy.
Table 3: Safety and Tolerability Profile (Common Adverse Events >15%)
| Adverse Event | This compound (Hypothetical) | Fulvestrant[18] | Elacestrant[19] | Camizestrant[3] | Giredestrant[5] |
| Nausea | ~25% | Yes | Yes | Yes | Yes |
| Fatigue | ~20% | Yes | Yes | Yes | Yes |
| Arthralgia/Musculoskeletal Pain | ~18% | Yes | Yes | Yes | Yes |
| Hot Flashes | ~15% | Yes | Yes | Yes | Yes |
| Hypercholesterolemia | ~10% | No | Yes | No | No |
| Bradycardia | Not observed | No | No | Not observed | Observed at higher doses |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of benchmark data. Below are representative protocols for key experiments.
Protocol 1: In Vitro Cell Proliferation Assay (IC₅₀ Determination)
-
Cell Culture: MCF-7 (ER+ human breast cancer) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The medium is replaced with phenol (B47542) red-free DMEM containing 5% charcoal-stripped FBS. Test compounds (this compound, comparators) are serially diluted and added to the wells. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Plates are incubated for 5 days.
-
Viability Assessment: Cell viability is measured using a resazurin-based assay (e.g., CellTiter-Blue). Fluorescence is read on a plate reader.
-
Data Analysis: The fluorescence data is normalized to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software.
Protocol 2: Western Blot for ERα Degradation (DC₅₀ Determination)
-
Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates. After 24 hours, they are treated with increasing concentrations of the test SERD for 24 hours.
-
Protein Extraction: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody against ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification and Analysis: Band intensities are quantified using densitometry software. ERα levels are normalized to the loading control and then to the vehicle control. The DC₅₀ is calculated from the dose-response curve.[20]
Drug Development and Evaluation Workflow
The development of a novel oral SERD like this compound follows a structured progression from preclinical discovery to clinical validation. This workflow ensures a rigorous evaluation of safety, potency, and efficacy.
References
- 1. Oral SERD, A Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Giredestrant - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 7. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
- 9. What is Camizestrant used for? [synapse.patsnap.com]
- 10. What is Giredestrant used for? [synapse.patsnap.com]
- 11. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 12. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Giredestrant - NCI [dctd.cancer.gov]
- 16. roche.com [roche.com]
- 17. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 19. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
- 20. watermark02.silverchair.com [watermark02.silverchair.com]
Comparative Analysis of TM6089 and STX213: A Review of Preclinical Data
Initial Search and Data Availability: A comprehensive search for publicly available information on "TM6089" yielded no relevant results. This suggests that this compound may be an internal compound designation not yet disclosed in public literature, a developmental code that has been discontinued, or a typographical error. Consequently, a direct comparative analysis between this compound and STX213 is not feasible at this time.
This guide will therefore focus on a detailed analysis of STX213 , a second-generation steroid sulfatase (STS) inhibitor, for which preclinical data is available. This information is intended for researchers, scientists, and drug development professionals interested in the field of hormone-dependent cancer therapeutics.
STX213: A Steroid Sulfatase Inhibitor
STX213 is a potent and irreversible inhibitor of the enzyme steroid sulfatase (STS).[1][2] STS plays a critical role in the biosynthesis of active estrogens from circulating inactive steroid sulfates.[3] In postmenopausal women, the primary source of estrogens is the conversion of adrenal androgens in peripheral tissues, a process in which STS is a key enzyme. By blocking STS, STX213 aims to reduce the local production of estrogens that can fuel the growth of hormone-receptor-positive cancers, such as breast cancer.[1][2]
Mechanism of Action and Signaling Pathway
STX213's mechanism of action is centered on the inhibition of the sulfatase pathway for estrogen biosynthesis. Estrone (B1671321) sulfate (B86663) (E1S), present in relatively high concentrations in the bloodstream, is taken up by cancer cells and hydrolyzed by STS to estrone (E1). Estrone can then be converted to the highly potent estrogen, estradiol (B170435) (E2), which binds to the estrogen receptor (ER) and promotes tumor cell proliferation. STX213 irreversibly inhibits STS, thereby blocking the conversion of E1S to E1 and cutting off a key supply of fuel for cancer growth.[1][3]
Below is a diagram illustrating the signaling pathway targeted by STX213.
Caption: STX213 inhibits the conversion of estrone sulfate to estrone.
Preclinical Data Summary
Preclinical studies have evaluated the in vivo efficacy of STX213 in xenograft models of hormone-dependent breast cancer. The data from these studies demonstrate the potent anti-tumor activity of STX213.
| Compound | Dose (mg/kg, oral) | Tumor Model | Efficacy Outcome | Duration of Activity | Reference |
| STX213 | Not Specified | MCF-7WT Xenograft | 56% reduction in tumor growth over the dosing period | Greater duration of activity compared to STX64 | [1][2] |
| STX213 | Not Specified | MCF-7STS Xenograft | Fully inhibited tumor growth | Significantly retarded tumor recovery | [1][2] |
MCF-7WT: Wild-type MCF-7 breast cancer cells. MCF-7STS: MCF-7 cells stably expressing STS cDNA.
Experimental Protocols
The following is a representative experimental protocol for assessing the in vivo efficacy of STS inhibitors, based on published literature.[1][2]
Objective: To evaluate the in vivo efficacy of STX213 in a xenograft model of hormone-dependent breast cancer.
Materials:
-
Cell Lines: MCF-7 wild-type (MCF-7WT) and MCF-7 cells overexpressing STS (MCF-7STS).
-
Animals: Ovariectomized MF-1 female nude mice.
-
Compounds: STX213, STX64 (as a comparator), vehicle control.
-
Hormone Supplement: Estradiol sulfate (E2S).
Workflow: The experimental workflow for this type of study is depicted in the following diagram.
Caption: Experimental workflow for in vivo xenograft study.
Procedure:
-
Cell Line Generation: MCF-7 cells are stably transfected to overexpress STS cDNA (MCF-7STS).
-
Tumor Implantation: Ovariectomized MF-1 female nude mice are subcutaneously injected with E2S. Both MCF-7WT and MCF-7STS cells are implanted into each mouse.
-
Treatment: Mice are orally treated with STX64 or STX213 for 49 days. A control group receives the vehicle.
-
Monitoring: Tumor volumes and mouse body weights are measured weekly.
-
Recovery Period: After the treatment period, animals are monitored for an additional 35 days with continued E2S administration to assess the durability of the anti-tumor effect.
Conclusion
STX213 has demonstrated significant preclinical efficacy as a potent, second-generation steroid sulfatase inhibitor. Its ability to completely inhibit the growth of tumors overexpressing STS and its prolonged duration of action highlight its potential as a therapeutic agent for hormone-dependent breast cancer. Further clinical investigation would be necessary to establish its safety and efficacy in humans. Due to the absence of public information on this compound, a direct comparison remains impossible.
References
Clinical trial results of TM6089 as a monotherapy
To provide a comprehensive comparison guide on the clinical trial results of TM6089 as a monotherapy, it is essential to first obtain relevant data. However, initial searches for "this compound" did not yield any specific clinical trial results for a drug with this designation. The search results primarily focused on treatments for glioblastoma and other cancers, involving different therapeutic agents.
This lack of specific information on this compound prevents a direct comparison with alternative monotherapies. Further investigation is required to determine if "this compound" is an internal development name, a preclinical compound not yet in human trials, or if there is a possible error in the designation.
Without specific data on this compound, a detailed comparison guide that includes quantitative data tables, experimental protocols, and signaling pathway diagrams, as requested, cannot be accurately generated.
Therefore, we recommend verifying the drug designation "this compound" and providing any available publications or internal data related to its clinical trials. Once this information is available, a comprehensive and objective comparison guide can be developed to meet the needs of researchers, scientists, and drug development professionals.
Safety Operating Guide
Navigating the Proper Disposal of Specialized Laboratory Materials Like TM6089
Essential Guidance for Researchers and Drug Development Professionals
Immediate Safety Protocol for Unidentified or Poorly Documented Chemicals
When encountering a substance like TM6089 for which disposal procedures are not immediately known, the first step is a cautious investigation. Federal, state, and local regulations prohibit the transport, storage, or disposal of wastes with unknown identities.[1][2] Disposal companies will not accept unknown chemicals without proper analysis, which can be a costly and time-consuming process.[1][2]
Step-by-Step Preliminary In-Lab Investigation:
-
Consult Internal Documentation: Review laboratory notebooks, experimental records, and inventory lists to cross-reference the container's location and any associated experiments.[1]
-
Inquire with Colleagues: Check with the Principal Investigator (PI), lab manager, or other researchers who may have procured or used the substance.[1][2]
-
Examine Surrounding Reagents: The waste product is likely derived from fresh reagents stored in the same vicinity.[1][2]
-
Contact Environmental Health & Safety (EHS): If the substance cannot be identified through internal checks, contact your institution's EHS department. They are trained to manage and facilitate the proper identification and disposal of unknown materials.[1][3]
Hazardous Waste Identification
All laboratory chemical waste should be treated as hazardous until confirmed otherwise by your institution's EHS department.[4][5] A hazardous waste is a solid, liquid, or gaseous material that displays either a "Hazardous Characteristic" or is specifically "listed" by name as a hazardous waste by regulatory bodies like the Environmental Protection Agency (EPA).[5][6]
The four primary characteristics of hazardous waste are summarized below:
| Hazardous Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, or oxidizers.[7][8] | Ethanol, acetone, xylene, sodium nitrate.[6] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[6][8] | Hydrochloric acid, nitric acid, sodium hydroxide.[6] |
| Reactivity | Substances that are normally unstable, react violently with water, generate toxic gases when mixed with water or under acidic/basic conditions, or are capable of detonation or explosive reaction.[6][7] | Sodium metal, potassium cyanide, picric acid.[6] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if toxic compounds can leach from the waste.[7] | Wastes containing heavy metals (e.g., lead, mercury), pesticides, or certain organic compounds. |
General Disposal Procedures
Once a chemical is designated as waste, it must be managed according to strict guidelines from the moment of generation.[6]
Experimental Protocols for Waste Segregation:
Proper segregation is crucial to prevent dangerous reactions and ensure correct disposal.
-
Halogenated vs. Non-Halogenated Solvents: Collect halogenated (e.g., chloroform, dichloromethane) and non-halogenated (e.g., methanol, acetone, hexane) solvent wastes in separate, clearly labeled containers.
-
Acid and Base Waste: Collect acid and base waste in separate containers. Ensure containers are compatible with corrosive materials (plastic is often preferred).[6] Do not mix strong acids with bases or with wastes that could generate toxic fumes, such as those containing cyanides or sulfides.[6]
-
Solid Chemical Waste:
-
Non-Hazardous Solids: Items like silica (B1680970) gel or drying agents that are not contaminated with hazardous materials can be collected in a designated container.
-
Hazardous Solids: Chemically contaminated solid waste, including gloves, paper towels, and weigh boats, should be collected in a separate, sealed container clearly labeled as hazardous waste.
-
Sharps: Chemically contaminated sharps must be placed in a puncture-resistant sharps container.[1]
-
-
Empty Containers: To be considered non-hazardous, an empty container must have all waste removed by standard practice, with no more than 1 inch of residue remaining.[9] Containers that held acutely toxic chemicals require triple rinsing with a suitable solvent, and the rinsate must be collected as hazardous waste.[9][10]
Logical Workflow for Laboratory Waste Disposal
The following diagram illustrates the decision-making process for managing laboratory chemical waste.
By adhering to these systematic procedures, researchers and drug development professionals can ensure a safe working environment, maintain regulatory compliance, and minimize environmental impact, even when dealing with novel or uncharacterized substances like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. unomaha.edu [unomaha.edu]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 8. enviroserve.com [enviroserve.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling TM6089
Researchers, scientists, and drug development professionals must prioritize safety when handling the prolyl hydroxylase (PHD) inhibitor, TM6089. This document provides crucial, immediate safety protocols and logistical information for the operational use and disposal of this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Due to the limited public availability of a comprehensive Safety Data Sheet (SDS) for this compound, this guidance is based on standard best practices for handling similar laboratory research chemicals. It is imperative to obtain the official SDS from your supplier for complete and specific safety information before commencing any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for integrity before each use and change them frequently. |
| Laboratory Coat | A full-length lab coat must be worn to protect skin and personal clothing from contamination. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational and Disposal Plans
Safe handling and disposal are critical components of the experimental workflow. The following procedural steps provide a direct guide for operational questions.
Handling and Storage
-
Acquisition and Receipt: Upon receiving this compound, immediately store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Preparation of Solutions:
-
Ensure all necessary PPE is correctly donned.
-
Conduct all weighing and solution preparation within a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier or relevant literature.
-
Clearly label all containers with the compound name, concentration, date, and responsible personnel.
-
-
Experimental Use:
-
Always handle solutions containing this compound with care to avoid spills and splashes.
-
Keep containers sealed when not in use.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of in standard trash. |
| Solutions Containing this compound | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as solid hazardous waste. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is vital.
| Emergency Scenario | First Aid and Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
| Accidental Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety protocols throughout the experimental workflow when using this compound.
This workflow emphasizes that safety measures are not discrete steps but are integrated throughout the entire process of working with this compound, from acquisition to disposal. Researchers are encouraged to use this guide as a foundational resource and to build upon it with specific details from the supplier's Safety Data Sheet to ensure the highest standards of laboratory safety.
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
